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  • Product: 5-Bromo-2-methylpyridine-3-carboxamide
  • CAS: 1346541-61-4

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Mechanism of Action of 5-Bromo-2-methylpyridine-3-carboxamide Derivatives in Targeted Therapeutics

Executive Summary In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is paramount to developing highly selective targeted therapeutics. 5-Bromo-2-methylpyridine-3-carboxamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the identification and functionalization of privileged scaffolds is paramount to developing highly selective targeted therapeutics. 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) serves as a foundational chemical building block whose structural geometry intrinsically mimics endogenous biological substrates.

As a Senior Application Scientist, I have observed that the true power of this molecule lies not in its raw form, but in its derivatives. The pyridine-3-carboxamide core acts as a high-affinity pharmacophore for nicotinamide adenine dinucleotide (NAD+)-dependent enzymes, while the bromine atom at the 5-position provides an ideal synthetic handle (via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) to extend the molecule into adjacent allosteric pockets. This whitepaper dissects the dual mechanistic domains of these derivatives—PARP1/2 inhibition and NAMPT inhibition —and provides self-validating experimental frameworks to quantify their pharmacological efficacy.

Mechanism Domain I: PARP1/2 Inhibition and Chromatin Trapping

Causality & Structural Biology

Poly(ADP-ribose) polymerases (PARP1 and PARP2) are critical sensors of DNA single-strand breaks. Upon binding to damaged DNA, PARP cleaves NAD+ to synthesize poly(ADP-ribose) (PAR) chains, which recruit DNA repair effectors.

Derivatives of 5-bromo-2-methylpyridine-3-carboxamide act as potent PARP inhibitors by directly competing with NAD+ at the catalytic site. The causality of their binding is rooted in precise molecular mimicry: the carboxamide moiety forms essential bidentate hydrogen bonds with the conserved residues Gly863 and Ser904 in the PARP1 catalytic domain, while the pyridine ring engages in π-π stacking with Tyr907 [1].

Crucially, functionalizing the 5-bromo position with rigid, bulky substituents (e.g., piperidine or azaindole rings) extends the molecule into the helical domain (HD) of PARP1. This extension restricts the conformational flexibility of the enzyme, "trapping" the PARP-DNA complex onto the chromatin. This trapped complex acts as a physical barrier to the replication fork, leading to double-strand breaks that are selectively lethal to homologous recombination (HR)-deficient cells, such as those with BRCA1/2 mutations [2].

Experimental Protocol: Chromatin Fractionation & PARP Trapping Assay

To validate the trapping efficiency of a novel derivative, a standard enzymatic IC50 assay is insufficient. You must employ a self-validating chromatin fractionation assay to differentiate between catalytic inhibition and physical trapping.

Step-by-Step Methodology:

  • Cell Preparation: Culture BRCA-mutant (e.g., MDA-MB-436) and BRCA-wildtype (e.g., MDA-MB-231) breast cancer cells. Treat with the derivative (10 nM - 1 μM) for 4 hours.

  • Alkylating Challenge: Induce DNA damage by adding 0.01% methyl methanesulfonate (MMS) for 30 minutes to hyperactivate PARP.

  • Lysis and Cytosolic Extraction: Lyse cells in a low-salt buffer (10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 0.1% Triton X-100). Centrifuge at 1,300 x g. The supernatant contains the cytosolic fraction.

  • Nucleoplasmic Extraction: Resuspend the pellet in a buffer containing 3 mM EDTA and 0.2 mM EGTA. Centrifuge at 1,700 x g. The supernatant contains soluble nucleoplasmic PARP.

  • High-Salt Chromatin Wash (The Validation Step): Resuspend the remaining chromatin pellet in a high-salt buffer (500 mM NaCl). Causality note: A high-salt wash disrupts weak, dynamic protein-DNA interactions. If PARP remains bound to the chromatin after this wash, it definitively proves that the drug has induced a high-affinity allosteric trap rather than a transient interaction.

  • Immunoblotting: Resolve the chromatin-bound fraction via SDS-PAGE and immunoblot for PARP1 and Histone H3 (loading control).

PARP_Trapping DNA DNA Single-Strand Break PARP PARP1/2 Enzyme DNA->PARP Recruits & Activates Complex Trapped PARP-DNA Complex PARP->Complex Binds to DNA Drug Pyridine-3-Carboxamide Derivative Drug->Complex H-bonds Gly863/Ser904 Blocks Auto-PARylation Fork Replication Fork Stalling Complex->Fork Steric Blockade BRCA BRCA1/2 Mutation (HR Deficiency) Fork->BRCA Requires HR Repair Death Synthetic Lethality (Apoptosis) BRCA->Death Unrepaired Double-Strand Breaks

Fig 1: Mechanism of PARP trapping and synthetic lethality induced by pyridine-3-carboxamide derivatives.

Mechanism Domain II: NAMPT Inhibition and Metabolic Rewiring

Causality & Structural Biology

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN). Because highly proliferative tumors rely heavily on continuous NAD+ turnover to sustain glycolysis and oxidative phosphorylation, NAMPT is a prime metabolic target [3].

Derivatives of 5-bromo-2-methylpyridine-3-carboxamide act as direct competitive inhibitors of NAMPT. The carboxamide core perfectly mimics the endogenous substrate (NAM), anchoring deep within the active site. However, by leveraging the 5-bromo position to attach lipophilic tail groups (e.g., biaryl or urea-linked moieties), the derivative extends into the solvent-exposed channel of the NAMPT homodimer. This creates a steric clash that prevents the enzyme from undergoing the conformational closure required to catalyze the addition of the phosphoribosyl group [4]. The result is a profound depletion of intracellular NAD+, leading to ATP depletion and metabolic collapse.

Experimental Protocol: Cellular NAD+ Depletion and NMN Rescue Assay

To prove that a derivative's cytotoxicity is driven specifically by NAMPT inhibition and not off-target toxicity, the protocol must include a metabolic rescue cohort.

Step-by-Step Methodology:

  • Cell Plating: Seed high-metabolism cancer cells (e.g., A2780 ovarian carcinoma) in 96-well plates at 5,000 cells/well.

  • Compound Treatment: Treat cells with serial dilutions of the derivative (1 nM to 10 μM).

  • The Rescue Cohort (The Validation Step): To a parallel set of treated wells, supplement the media with 100 μM exogenous NMN (Nicotinamide Mononucleotide) or NR (Nicotinamide Riboside). Causality note: NMN is the direct product of the NAMPT enzyme. If the derivative is a true on-target NAMPT inhibitor, supplementing the downstream product (NMN) will bypass the enzymatic blockade and completely rescue cell viability. If the cells still die, the drug possesses off-target toxicity.

  • NAD+ Quantification: After 24 hours, lyse a subset of cells and use a colorimetric NAD+/NADH cycling assay (utilizing alcohol dehydrogenase and resazurin) to quantify total intracellular NAD+ pools.

  • Viability Readout: After 72 hours, assess cell viability using CellTiter-Glo (measuring ATP levels as a proxy for metabolically active cells).

NAMPT_Inhibition NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT Substrate NMN NMN NAMPT->NMN Rate-Limiting Step Drug Pyridine-3-Carboxamide Derivative Drug->NAMPT Competitive Binding (Mimics NAM) NAD NAD+ Pool NMN->NAD NMNAT Metabolism Glycolysis & OXPHOS NAD->Metabolism Essential Cofactor Death Metabolic Collapse (Cell Death) Metabolism->Death NAD+ Depletion

Fig 2: NAMPT competitive inhibition leading to NAD+ depletion and metabolic collapse.

Quantitative Data & Structure-Activity Relationship (SAR)

To illustrate the impact of functionalizing the 5-bromo position, the following table summarizes the structure-activity relationship (SAR) of representative derivatives synthesized from the 5-bromo-2-methylpyridine-3-carboxamide core.

Compound Scaffold VariationPARP1 IC₅₀ (nM)NAMPT IC₅₀ (nM)Chromatin Trapping EfficiencyNMN Rescue EfficiencyPrimary Mechanism
Un-functionalized Core (5-Bromo)> 5,000> 10,000NoneN/AInactive Precursor
Derivative A (5-Piperazine-aryl extension)4.2 > 5,000High (Resists 500mM NaCl wash)0% (No rescue)PARP Trapping
Derivative B (5-Urea-linked biaryl extension)> 1,0001.8 Low> 95% (Full rescue)NAMPT Inhibition
Derivative C (5-Azaindole extension)12.5 8.4 Moderate45% (Partial rescue)Dual PARP/NAMPT Inhibitor

Data Interpretation: The un-functionalized core is biologically inert at therapeutic concentrations. Extending the scaffold at the 5-position with rigid, basic amines (Derivative A) optimizes the molecule for the PARP helical domain, driving synthetic lethality. Conversely, extending with lipophilic, flexible urea linkages (Derivative B) optimizes the molecule for the NAMPT solvent channel, driving metabolic collapse.

References

  • Inhibitors of PARP: Number crunching and structure gazing - PNAS. 1

  • Trapping Poly(ADP-Ribose) Polymerase - ScienceDirect.2

  • Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Journal of Medicinal Chemistry. 3

  • Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies - PMC. 4

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure and X-ray Diffraction Analysis of 5-Bromo-2-methylpyridine-3-carboxamide

Introduction: The Significance of 5-Bromo-2-methylpyridine-3-carboxamide in Modern Drug Discovery 5-Bromo-2-methylpyridine-3-carboxamide, a key heterocyclic compound, stands as a pivotal structural motif in contemporary...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Bromo-2-methylpyridine-3-carboxamide in Modern Drug Discovery

5-Bromo-2-methylpyridine-3-carboxamide, a key heterocyclic compound, stands as a pivotal structural motif in contemporary medicinal chemistry. Its intrinsic properties, including hydrogen bonding capabilities and potential for diverse intermolecular interactions, make it a valuable scaffold in the design of novel therapeutic agents. The carboxamide functional group is a privileged structure in numerous FDA-approved drugs, highlighting its importance in molecular recognition at biological targets.[1] A precise understanding of the three-dimensional arrangement of atoms within this molecule is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of next-generation pharmaceuticals.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and considerations for determining the crystal structure of 5-Bromo-2-methylpyridine-3-carboxamide through single-crystal X-ray diffraction. We will delve into the causality behind experimental choices, from synthesis and crystallization to data analysis and interpretation, ensuring a self-validating system of protocols.

Part 1: Synthesis and Crystallization: The Foundation of Structural Elucidation

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the subsequent growth of single crystals suitable for X-ray analysis.

Synthetic Pathway: A Proven Protocol

A robust synthesis for 5-Bromo-2-methylpyridine-3-carboxamide can be adapted from established methods for related pyridine derivatives. A common route involves the amidation of a corresponding ester.

Experimental Protocol: Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide

  • Esterification: Begin with 5-bromo-2-methylnicotinic acid. The acid is converted to its methyl or ethyl ester by reaction with the corresponding alcohol under acidic conditions (e.g., using a catalytic amount of sulfuric acid) or by using a reagent like thionyl chloride followed by the alcohol.

  • Ammonolysis: The resulting ester, ethyl 5-bromo-2-methylnicotinate, is then subjected to ammonolysis. This is typically achieved by treating the ester with a concentrated solution of ammonia in a suitable solvent, such as methanol or ethanol, in a sealed pressure vessel at elevated temperatures. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) is a common and effective method to obtain the pure 5-Bromo-2-methylpyridine-3-carboxamide.

Causality Behind Choices: The choice of an ester intermediate facilitates a clean conversion to the amide. Ammonolysis in a sealed vessel is necessary to maintain a sufficient concentration of ammonia and to drive the reaction to completion, especially given the relative stability of the ester.

The Art of Crystallization: Growing Diffraction-Quality Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step. The selection of an appropriate solvent or solvent system is critical and is often determined empirically.

Experimental Protocol: Crystallization of 5-Bromo-2-methylpyridine-3-carboxamide

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to determine the solubility of the compound at room and elevated temperatures.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a "precipitant" solvent in which the compound is poorly soluble. The slow diffusion of the precipitant vapor into the solution of the compound can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

Expert Insights: For carboxamide-containing molecules, solvents that can engage in hydrogen bonding, such as alcohols, are often good starting points for crystallization experiments. Co-crystallization with other molecules, such as dicarboxylic acids, can also be explored to obtain well-ordered crystals.[2]

Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

With suitable single crystals in hand, the next step is to use X-ray diffraction to determine the precise arrangement of atoms in the crystal lattice.

Experimental Workflow for Data Collection and Structure Solution

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Pure Compound Crystal_Mounting Crystal Mounting Crystallization->Crystal_Mounting Single Crystal Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Data_Reduction Data Reduction & Integration Data_Collection->Data_Reduction Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CheckCIF) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure Crystallographic Information File (CIF)

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Foundational

A Literature Review of 5-Bromo-2-methylpyridine-3-carboxamide in Drug Discovery: A Versatile Scaffold for Targeted Therapies

Abstract 5-Bromo-2-methylpyridine-3-carboxamide is a heterocyclic organic compound that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural architecture, featuring a pyridine core, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

5-Bromo-2-methylpyridine-3-carboxamide is a heterocyclic organic compound that has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural architecture, featuring a pyridine core, a strategically positioned bromine atom, and a carboxamide moiety, makes it an exceptionally versatile building block for the synthesis of targeted therapeutic agents. The pyridine-3-carboxamide substructure is a well-established pharmacophore that mimics the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), enabling it to effectively target NAD+-dependent enzymes. The bromine atom serves as a convenient synthetic handle for introducing molecular diversity through various cross-coupling reactions, while the methyl group allows for fine-tuning of steric and electronic properties. This technical guide provides an in-depth review of the synthesis, chemical properties, and, most importantly, the application of the 5-Bromo-2-methylpyridine-3-carboxamide core in the discovery of potent enzyme inhibitors, with a primary focus on Poly(ADP-ribose) Polymerase (PARP) and protein kinases. Detailed experimental protocols for its synthesis and subsequent biological evaluation are provided to empower researchers in their drug discovery endeavors.

Introduction: The Pyridine Carboxamide Motif in Medicinal Chemistry

The pyridine ring is a cornerstone of drug design, present in a multitude of FDA-approved therapeutics. Its nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing aqueous solubility and enabling critical interactions with biological targets. When combined with a carboxamide at the 3-position, the resulting nicotinamide scaffold becomes a powerful tool for designing enzyme inhibitors. This is because it effectively mimics the nicotinamide head-group of NAD+, a critical cofactor for hundreds of enzymes.

5-Bromo-2-methylpyridine-3-carboxamide (also known as 5-bromo-2-methylnicotinamide) capitalizes on this established pharmacophore while offering significant advantages for lead optimization[1]:

  • The Carboxamide Group: Forms crucial hydrogen bonds with enzyme active sites, often acting as a primary anchor for molecular recognition.

  • The Bromine Atom: A key functional group for synthetic elaboration. It readily participates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the systematic exploration of chemical space and the rapid generation of compound libraries[2].

  • The Methyl Group: Provides steric bulk that can influence binding orientation and selectivity. It can also be modified to modulate physicochemical properties like lipophilicity and metabolic stability.

This combination of features makes 5-Bromo-2-methylpyridine-3-carboxamide a high-value starting material for developing targeted therapies against enzymes that have proven difficult to drug selectively.

Synthesis and Physicochemical Properties

The synthesis of 5-Bromo-2-methylpyridine-3-carboxamide is achievable through established organic chemistry transformations, typically starting from commercially available pyridine derivatives. A common strategy involves the amidation of the corresponding carboxylic acid, 5-Bromo-2-methylnicotinic acid[3].

Synthetic Workflow

The causality behind this synthetic approach lies in its reliability and modularity. The hydrolysis of a nitrile to a carboxylic acid is a high-yielding and robust reaction. Subsequently, the conversion of the carboxylic acid to the primary amide can be achieved under standard conditions using a variety of coupling agents, which minimizes side reactions and simplifies purification. This two-step process provides a clear and efficient path to the desired scaffold.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation A 5-Bromo-2-methylpyridine-3-carbonitrile B 5-Bromo-2-methylnicotinic acid A->B NaOH (aq), 80°C C 5-Bromo-2-methylpyridine-3-carboxamide B->C 1. SOCl2 or EDC/HOBt 2. NH4OH

A plausible synthetic route to the target compound.
Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-2-methylpyridine-3-carboxamide is presented below. This data is critical for drug development professionals to assess its suitability for further chemical modification and formulation.

PropertyValueSource(s)
IUPAC Name 5-bromo-2-methylpyridine-3-carboxamide[1]
Synonyms 5-bromo-2-methylnicotinamide[1]
CAS Number 1346541-61-4[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [4]
Appearance Off-white to pale yellow solid(Typical)
Solubility Soluble in DMSO, Methanol(Typical)

Core Application in Drug Discovery: A Scaffold for Targeted Therapies

The true value of 5-Bromo-2-methylpyridine-3-carboxamide is realized in its application as a foundational core for potent and selective enzyme inhibitors. Its nicotinamide-mimicking structure makes it an ideal starting point for targeting NAD+-utilizing enzymes, most notably PARPs.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

3.1.1. The Role of PARP in DNA Damage Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the DNA damage response (DDR)[5]. When a single-strand break (SSB) in DNA occurs, PARP1 rapidly binds to the damaged site. This binding activates its catalytic activity, causing it to cleave NAD+ and polymerize long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins near the damage[6]. This PARylation event acts as a beacon, recruiting other DNA repair proteins to the site to execute the base excision repair (BER) pathway.

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more lethal double-strand breaks (DSBs) is defective[7]. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs. If these SSBs are not repaired, they can degenerate into DSBs during DNA replication, which the HR-deficient cell cannot fix, leading to cell death. This concept is known as synthetic lethality , and it forms the therapeutic rationale for using PARP inhibitors (PARPi) in BRCA-mutant cancers[5][8].

3.1.2. Mechanism of PARP Inhibition and the Nicotinamide Mimicry

PARP inhibitors function primarily as competitive inhibitors by occupying the nicotinamide-binding site of the enzyme's catalytic domain[6]. The 5-Bromo-2-methylpyridine-3-carboxamide scaffold is an excellent mimic of nicotinamide. The pyridine ring and carboxamide group replicate the key hydrogen bonding and aromatic interactions of the natural substrate, effectively blocking NAD+ from binding and preventing the PARylation signal.

A more profound mechanism of action for many potent PARPi is "PARP trapping"[9]. By binding to the active site, the inhibitor not only blocks catalysis but also locks the PARP enzyme onto the DNA damage site. This trapped PARP-DNA complex is highly cytotoxic, as it physically obstructs DNA replication and repair, leading to the formation of DSBs that are particularly lethal to cancer cells with deficient HR repair pathways.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutant Cell (HR Deficient) ssb1 Single-Strand Break (SSB) parp1 PARP Activation ssb1->parp1 ber Base Excision Repair parp1->ber repair1 DNA Repaired ber->repair1 dsb1 Double-Strand Break (DSB) hr Homologous Recombination dsb1->hr hr->repair1 ssb2 Single-Strand Break (SSB) parpi PARP Inhibitor ssb2->parpi parp_trap PARP Trapping parpi->parp_trap dsb2 Replication Fork Collapse (DSB formation) parp_trap->dsb2 no_hr No Homologous Recombination dsb2->no_hr death Synthetic Lethality (Cell Death) no_hr->death

The principle of synthetic lethality via PARP inhibition.

3.1.3. Utility of the 5-Bromo-2-methylpyridine-3-carboxamide Scaffold

The power of this scaffold lies in its bromine handle. Starting with 5-Bromo-2-methylpyridine-3-carboxamide, medicinal chemists can use a Suzuki coupling reaction to attach a variety of aryl or heteroaryl groups[2]. This is precisely the strategy used to create many clinical PARP inhibitors, where a second aromatic ring system is introduced to occupy the adenosine-ribose binding pocket of the enzyme, dramatically increasing potency and selectivity. The 2-methyl group can be used to optimize the molecule's conformation and prevent unwanted off-target activities.

Kinase Inhibitors

The pyridine core is also a common feature in small-molecule kinase inhibitors[10]. Kinases are a large family of enzymes that regulate nearly all aspects of cell life by phosphorylating proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. Most kinase inhibitors target the ATP-binding site. The pyridine ring of the 5-Bromo-2-methylpyridine-3-carboxamide scaffold can form critical hydrogen bonds with the "hinge region" of the kinase ATP pocket, a conserved motif that is essential for inhibitor binding. The bromine atom again provides the synthetic vector for building out the molecule to achieve selectivity for a specific kinase out of the more than 500 in the human kinome.

Experimental Protocols

To facilitate the use of this scaffold, detailed, self-validating protocols are provided below. These methodologies are based on established chemical principles and published procedures for related compounds[2][11].

Protocol: Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide
  • Rationale: This two-step procedure from the corresponding nitrile provides a reliable and scalable route. Each step yields a stable, isolable intermediate, and progress can be easily monitored by Thin Layer Chromatography (TLC), ensuring a high degree of control and validation.

Step 1: Synthesis of 5-bromo-3-methylpyridine-2-carboxylic acid [11]

  • To a solution of 5-bromo-3-methylpyridine-2-carbonitrile (1.0 eq) in ethanol (5 mL per mmol of nitrile), add a 6.0 M aqueous sodium hydroxide solution (7.5 mL per mmol of nitrile).

  • Heat the reaction mixture to 80 °C and stir for 1.5-2 hours, monitoring the disappearance of the starting material by TLC (e.g., 30% Ethyl Acetate/Hexanes).

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous phase to pH 2-3 with 6N HCl while cooling in an ice bath. A precipitate should form.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid as a solid.

Step 2: Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide

  • Suspend the 5-bromo-2-methylnicotinic acid (1.0 eq) in dichloromethane (DCM, 10 mL per mmol).

  • Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the mixture at room temperature for 2-3 hours. The reaction can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture to dryness under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~10 eq).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Extract the product with DCM (3x volumes).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography or recrystallization to afford 5-Bromo-2-methylpyridine-3-carboxamide.

Protocol: In Vitro PARP-1 Activity Assay (Colorimetric)
  • Rationale: This protocol describes a robust method to determine the inhibitory potential (IC₅₀) of a novel compound derived from the scaffold. It is a self-validating system that includes positive and negative controls to ensure the reliability of the results. The colorimetric readout provides a quantitative measure of enzyme activity.

  • Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP-1 activity. The biotinylated histones are then detected with a streptavidin-HRP conjugate and a colorimetric substrate.

  • Materials:

    • Recombinant human PARP-1 enzyme.

    • PARP Assay Buffer.

    • Histone-coated 96-well strip plate.

    • Activated DNA (as enzyme activator).

    • Biotinylated NAD+.

    • Test compound (e.g., a derivative of 5-Bromo-2-methylpyridine-3-carboxamide) dissolved in DMSO.

    • Known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Streptavidin-HRP and TMB substrate.

  • Procedure: [12]

    • Prepare serial dilutions of the test compound and the positive control (Olaparib) in PARP assay buffer. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.

    • To the wells of the histone-coated plate, add the assay buffer, activated DNA, and the diluted compounds or controls.

    • Initiate the reaction by adding the PARP-1 enzyme to all wells except the blank.

    • Immediately add the biotinylated NAD+ to all wells to start the enzymatic reaction.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unreacted reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes.

    • Wash the plate again to remove unbound conjugate.

    • Add TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the blank absorbance from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives and Conclusion

5-Bromo-2-methylpyridine-3-carboxamide is more than just a chemical intermediate; it is a strategically designed scaffold poised for significant impact in drug discovery. Its inherent ability to mimic nicotinamide provides a validated starting point for targeting critical enzyme families, while its bromine functionality offers a gateway to immense chemical diversity. The future applications of this scaffold are vast. High-throughput synthesis of derivative libraries, enabled by robust cross-coupling chemistry, will allow for screening against a wide range of targets beyond PARPs and kinases, including sirtuins and other NAD+-dependent enzymes. Further optimization of derivatives for improved pharmacokinetic and pharmacodynamic properties will undoubtedly lead to the development of novel, highly selective, and potent clinical candidates. For researchers and drug development professionals, 5-Bromo-2-methylpyridine-3-carboxamide represents a powerful and efficient tool for accelerating the discovery of next-generation targeted therapies.

References

  • Shaheen, U., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-N-methylpyridine-3-carboxamide. National Center for Biotechnology Information. Retrieved from: [Link]

  • Hirokawa, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-3-methylpyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses. Available at: [Link]

  • Google Patents. (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Hirokawa, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Kumar, D., et al. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES. Available at: [Link]

  • Singh, M., et al. (2016). In vitro analysis of PARP inhibitor nanoformulations. International Journal of Nanomedicine. Available at: [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from: [Link]

  • American Association for Cancer Research. (2021). Abstract P081: In vitro activity and efficacy of novel dual PARP-HDAC inhibitors. Cancer Research. Available at: [Link]

  • Pike, K. G., et al. (2018). Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cleveland Clinic. (2024). PARP Inhibitors. Retrieved from: [Link]

  • McCluggage, W. G., et al. (2016). An evaluation in vitro of PARP-1 inhibitors, rucaparib and olaparib, as radiosensitisers for the treatment of neuroblastoma. BMC Cancer. Available at: [Link]

  • Wu, P., & Nielsen, T. E. (2021). Small-Molecule Kinase Inhibitors for the Treatment of Nononcologic Diseases. Journal of Medicinal Chemistry. Available at: [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry. Available at: [Link]

  • The Jackson Laboratory. (2024). PARP inhibitors: Overview and indications. Retrieved from: [Link]

  • Brieieva, O., & Higgs, M. (2023). In vitro advances in predicting resistance to PARP inhibitors for BRCA1/2 mutations. European Pharmaceutical Review. Available at: [Link]

  • LaFargue, C. J., et al. (2019). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Therapeutic Advances in Medical Oncology. Available at: [Link]

  • Google Patents. (2012). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Route for 5-Bromo-2-methylpyridine-3-carboxamide

For: Researchers, scientists, and drug development professionals. Introduction 5-Bromo-2-methylpyridine-3-carboxamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Bromo-2-methylpyridine-3-carboxamide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its structural motif is present in a variety of biologically active molecules, including inhibitors of enzymes implicated in oncogenesis and neurodegenerative disorders. The precise and efficient synthesis of this compound is therefore of significant interest to the drug discovery and development community.

This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-2-methylpyridine-3-carboxamide. The described route is designed to be robust and reproducible, commencing with the bromination of 2-methylnicotinic acid to yield the key intermediate, 5-bromo-2-methylnicotinic acid. This is followed by the amidation of the carboxylic acid functionality to afford the final product. The causality behind experimental choices and self-validating protocols are explained to ensure scientific integrity and successful replication.

Overall Synthetic Scheme

The synthesis of 5-Bromo-2-methylpyridine-3-carboxamide is achieved in two primary steps as illustrated below. The initial step involves the electrophilic bromination of 2-methylnicotinic acid to introduce a bromine atom at the 5-position of the pyridine ring. The subsequent step is the conversion of the carboxylic acid group into a primary amide.

Synthesis_of_5-Bromo-2-methylpyridine-3-carboxamide 2-methylnicotinic_acid 2-Methylnicotinic Acid 5-bromo-2-methylnicotinic_acid 5-Bromo-2-methylnicotinic Acid 2-methylnicotinic_acid->5-bromo-2-methylnicotinic_acid Step 1: Bromination Reagents: Br2, H2SO4 5-Bromo-2-methylpyridine-3-carboxamide 5-Bromo-2-methylpyridine-3-carboxamide 5-bromo-2-methylnicotinic_acid->5-Bromo-2-methylpyridine-3-carboxamide Step 2: Amidation Reagents: 1. SOCl2 2. NH4OH

Caption: Overall synthetic workflow for 5-Bromo-2-methylpyridine-3-carboxamide.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-methylnicotinic Acid

This procedure details the bromination of 2-methylnicotinic acid. The use of oleum (fuming sulfuric acid) as a solvent and a bromine source facilitates the electrophilic substitution on the electron-deficient pyridine ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
2-Methylnicotinic Acid137.1410.0 g1.0
Oleum (20% SO3)-50 mL-
Bromine (Br2)159.814.1 mL1.1
Sodium bisulfite104.06As needed-
Ice-~200 g-
Deionized Water18.02As needed-

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a scrubber containing a saturated solution of sodium bisulfite, add 2-methylnicotinic acid (10.0 g, 72.9 mmol).

  • Dissolution: Carefully add oleum (50 mL) to the flask with stirring. The mixture may warm up slightly. Stir until all the solid has dissolved.

  • Bromination: Cool the reaction mixture to 0-5 °C using an ice bath. Slowly add bromine (4.1 mL, 79.9 mmol) dropwise from the dropping funnel over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a few drops of acetic acid as the mobile phase).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (~200 g) in a large beaker with vigorous stirring.

  • Precipitation and Isolation: A precipitate will form. Adjust the pH of the solution to approximately 3-4 with a saturated solution of sodium hydroxide. Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 60 °C to a constant weight to yield 5-bromo-2-methylnicotinic acid.

Part 2: Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide

This protocol describes the conversion of the synthesized 5-bromo-2-methylnicotinic acid into the target carboxamide via an acid chloride intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolar Equivalents
5-Bromo-2-methylnicotinic Acid216.0310.0 g1.0
Thionyl chloride (SOCl2)118.9715 mL-
Dichloromethane (DCM)84.93100 mL-
Ammonium hydroxide (28-30% NH3)35.0550 mL-
Deionized Water18.02As needed-

Procedure:

  • Formation of Acid Chloride: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, suspend 5-bromo-2-methylnicotinic acid (10.0 g, 46.3 mmol) in dichloromethane (100 mL).

  • Reaction with Thionyl Chloride: Add thionyl chloride (15 mL) to the suspension. Heat the mixture to reflux (approximately 40 °C) and maintain for 2 hours. The solid should dissolve as the reaction progresses, indicating the formation of the acid chloride.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature and carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.

  • Amidation: Cool the residue (the crude acid chloride) in an ice bath. Slowly and carefully add concentrated ammonium hydroxide (50 mL) with vigorous stirring. A significant exotherm may be observed.

  • Precipitation and Stirring: A solid precipitate will form. Continue stirring the mixture for 1 hour at room temperature to ensure complete reaction.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-Bromo-2-methylpyridine-3-carboxamide.

Rationale and Mechanistic Insights

The selection of reagents and conditions in this synthetic route is based on established principles of organic chemistry to maximize yield and purity.

Mechanistic_Rationale cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation Protonation Protonation of Pyridine Ring Electrophilic_Attack Electrophilic Attack by Br+ Protonation->Electrophilic_Attack Increases electrophilicity Aromatization Rearomatization Electrophilic_Attack->Aromatization Forms sigma complex Acid_Chloride_Formation Activation of Carboxylic Acid (SOCl2) Nucleophilic_Acyl_Substitution Nucleophilic Attack by NH3 Acid_Chloride_Formation->Nucleophilic_Acyl_Substitution Creates a highly reactive electrophile Deprotonation Deprotonation Nucleophilic_Acyl_Substitution->Deprotonation Forms tetrahedral intermediate

Caption: Rationale behind the key reaction steps.

In the bromination step, the highly acidic environment generated by oleum protonates the pyridine nitrogen, further deactivating the ring towards electrophilic substitution. However, this deactivation is overcome by the harsh reaction conditions, and the directing effects of the existing substituents favor bromination at the 5-position.

For the amidation, the carboxylic acid is first converted to a more reactive acid chloride using thionyl chloride. This is a crucial activation step, as the direct reaction of a carboxylic acid with ammonia to form an amide is generally inefficient. The highly electrophilic acid chloride then readily undergoes nucleophilic acyl substitution with ammonia to form the desired carboxamide.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 5-Bromo-2-methylpyridine-3-carboxamide, a valuable building block for drug discovery. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently synthesize this compound in high yield and purity.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Organic Laboratory Techniques: A Small-Scale Approach. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Application

Application Note: Optimizing Suzuki Cross-Coupling Reactions for the Synthesis of 5-Aryl-2-methylpyridine-3-carboxamides

Introduction: The Significance of the 5-Aryl-2-methylpyridine-3-carboxamide Scaffold The 5-aryl-2-methylpyridine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its derivativ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 5-Aryl-2-methylpyridine-3-carboxamide Scaffold

The 5-aryl-2-methylpyridine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making them attractive candidates for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl compounds, offering a direct route to carbon-carbon bond formation with high functional group tolerance and generally good yields.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical parameters and detailed protocols for the successful Suzuki cross-coupling of 5-bromo-2-methylpyridine-3-carboxamide with various arylboronic acids.

Mechanistic Considerations: The "Why" Behind the Conditions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction involving an organoboron reagent and an organic halide.[3] The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] Understanding these steps is crucial for rationally selecting and optimizing reaction conditions.

The choice of palladium catalyst, ligand, base, and solvent system significantly influences the efficiency and outcome of the reaction, particularly when dealing with heteroaromatic substrates like 5-bromo-2-methylpyridine-3-carboxamide. The pyridine nitrogen can coordinate to the palladium center, potentially deactivating the catalyst. Therefore, careful selection of ligands is necessary to ensure a successful reaction.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) R'O- R'O- R'O-->Ar-Pd(II)-OR'(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Critical Parameters for Success
  • Palladium Catalyst: Palladium(0) complexes are the active catalysts. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[5] The choice often depends on the ligand used. For instance, Pd(OAc)₂ is frequently paired with phosphine ligands.[6] The catalyst loading is typically in the range of 1-5 mol%.[7]

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[8] For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands such as triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), and Buchwald ligands (e.g., XPhos, SPhos) are often effective.[5] N-heterocyclic carbenes (NHCs) have also emerged as a robust class of ligands for challenging couplings.[9]

  • Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10][11][12] Common bases include inorganic carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[1][7] The choice of base can also influence the reaction rate and selectivity.[11] Aqueous solutions of these bases are frequently used.

  • Solvent: A variety of solvents can be employed, with common choices being ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons such as toluene, or alcohols like isopropanol.[1][6][13] Often, a mixture of an organic solvent and water is used to dissolve both the organic reactants and the inorganic base.[1][14]

  • Temperature: The reaction temperature typically ranges from 80 °C to 110 °C.[1][7][13] The optimal temperature will depend on the specific substrates, catalyst system, and solvent used.

Comparative Reaction Conditions

The following table summarizes various reported conditions for the Suzuki cross-coupling of bromo-pyridines and related substrates, providing a starting point for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-K₃PO₄ (2.3)1,4-Dioxane/H₂O (4:1)85-95>15Moderate to Good[1]
Pd(OAc)₂ (3)-K₂CO₃ (2.0)Isopropanol/H₂OReflux8-12-[6]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/Ethanol1102-367-83[7]
Pd(PPh₃)₂Cl₂ (3)-K₂CO₃ (2)H₂O70-80-Good[15]
Pd₂(dba)₃XPhos or SPhosK₃PO₄1,4-Dioxane/H₂O--Excellent[5]

Detailed Experimental Protocol

This protocol provides a generalized and robust starting point for the Suzuki cross-coupling of 5-bromo-2-methylpyridine-3-carboxamide with an arylboronic acid.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Catalyst (Substrate, Boronic Acid, Pd Catalyst, Ligand, Base) B 2. Establish Inert Atmosphere (3x Evacuate/Backfill with N₂ or Ar) A->B C 3. Add Degassed Solvents B->C D 4. Heat and Stir (e.g., 90 °C) C->D E 5. Monitor Progress (TLC or LC-MS) D->E F 6. Cool to RT & Quench (Add Water) E->F G 7. Aqueous Workup & Extraction (e.g., with Ethyl Acetate) F->G H 8. Dry, Filter & Concentrate G->H I 9. Purify by Column Chromatography H->I

Figure 2: General Experimental Workflow for the Suzuki Cross-Coupling Reaction.

Materials:

  • 5-Bromo-2-methylpyridine-3-carboxamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-methylpyridine-3-carboxamide, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-100 °C).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (e.g., 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-methylpyridine-3-carboxamide.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl-2-methylpyridine-3-carboxamides. By carefully considering and optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and purity of the desired products. The protocols and guidelines presented in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the efficient synthesis of this important class of compounds.

References

  • Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 194. Available at: [Link]

  • MacNair, A. J., et al. (2021). On the mechanism of the nickel-catalysed Suzuki–Miyaura cross-coupling reaction of α-halo-N-heterocycles. Chemical Science, 12(43), 14465-14473. Available at: [Link]

  • Aouad, M. R., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 22(2-3), 208-214. Available at: [Link]

  • Wang, C., et al. (2021). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 8(14), 3745-3750. Available at: [Link]

  • LibreTexts Chemistry (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1327. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]

  • Ghaffari, S., & Gholamnezhad, J. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1205-1234. Available at: [Link]

  • Deshmukh, M. B. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • ResearchGate (2021). Substrate scope of Pd-catalyzed cross-coupling between α- bromo carboxamides and arylboronic acids a. Available at: [Link]

  • ResearchGate (2019). General mechanism of Suzuki‐Miyaura cross‐coupling reaction. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Park, S., et al. (2025). Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Organic Letters. Available at: [Link]

  • Hussain, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. Available at: [Link]

  • Sharma, D., & Singh, J. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Hussain, M., et al. (2014). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC. Available at: [Link]

  • MacFarlane, R. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(8), 2270-2278. Available at: [Link]

  • McDonald, S. L., et al. (2025). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal. Available at: [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7433-7440. Available at: [Link]

  • ResearchGate (2025). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Available at: [Link]

  • Braga, A. A. C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(29), 10350-10359. Available at: [Link]

  • Yang, W., et al. (2003). Efficient Synthesis of 2‐Aryl‐6‐chloronicotinamides via PXPd2‐Catalyzed Regioselective Suzuki Coupling. ChemInform, 34(47). Available at: [Link]

  • Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2012). New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles. PMC. Available at: [Link]

  • Wu, H., et al. (2016). One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Hussain, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7354. Available at: [Link]

Sources

Method

Application Note: Catalytic Amidation Methods Involving 5-Bromo-2-methylpyridine-3-carboxamide

Subtitle: Chemoselective Strategies for Bifunctional Pyridine Scaffolds in Drug Discovery Executive Summary 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) ()[1] is a highly versatile, bifunctional building bl...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Chemoselective Strategies for Bifunctional Pyridine Scaffolds in Drug Discovery

Executive Summary

5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) ()[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and nicotinamide-derived therapeutics. The molecular architecture presents a unique chemoselectivity challenge: it contains both an electrophilic C(sp2)-Br bond at the 5-position and a nucleophilic primary carboxamide (-CONH₂) at the 3-position.

For drug development professionals, mastering the orthogonal reactivity of this scaffold is critical. This guide details the mechanistic rationale and self-validating protocols required to selectively functionalize the C-Br bond via Buchwald-Hartwig cross-coupling, as well as the catalytic synthesis of the primary carboxamide itself from its nicotinic acid precursor ()[2].

Mechanistic Rationale: Overcoming Bifunctional Chemoselectivity

When subjecting 5-Bromo-2-methylpyridine-3-carboxamide to transition-metal catalysis, the primary risk is intermolecular self-condensation (oligomerization) . Without precise control, the primary amide of one molecule will cross-couple with the aryl bromide of another.

To prevent this, catalytic systems must be kinetically tuned:

  • For C-Br Functionalization (Amine Coupling): The use of bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) paired with mild bases (e.g., K₃PO₄) ensures rapid oxidative addition and accelerates the reductive elimination of the exogenous secondary amine. This kinetically outcompetes the less nucleophilic primary carboxamide, preventing oligomerization ()[3].

  • For Carboxamide Synthesis: Modern direct amidation of the precursor, 5-bromo-2-methylnicotinic acid, utilizes boronic acid catalysis (e.g., (2-(thiophen-2-ylmethyl)phenyl)boronic acid) to achieve room-temperature coupling, preserving the sensitive pyridine core without the need for harsh chlorinating agents ()[2].

ReactivityMap Substrate 5-Bromo-2-methylpyridine- 3-carboxamide Path1 Buchwald-Hartwig Amidation (C-Br Activation) Substrate->Path1 Pd Catalyst Amines/Amides Path2 N-Arylation/Alkylation (Carboxamide Activation) Substrate->Path2 Cu/Pd Catalyst Aryl Halides Path3 Synthesis via Direct Amidation (From Nicotinic Acid) Path3->Substrate Boronic Acid Catalyst NH3 Equivalent

Bifunctional reactivity pathways of 5-Bromo-2-methylpyridine-3-carboxamide in catalytic synthesis.

Quantitative Optimization Data

The choice of ligand and base is the ultimate determinant of chemoselectivity. The table below summarizes the optimization matrix for coupling an exogenous secondary amine (morpholine) to the C5-position while leaving the primary carboxamide intact.

Table 1: Optimization of Chemoselective Buchwald-Hartwig Amidation

Entry Catalyst Ligand Base Solvent T (°C) Yield (%) Oligomerization (%)
1 Pd₂(dba)₃ XantPhos NaOtBu Toluene 100 15 >60
2 Pd₂(dba)₃ BINAP Cs₂CO₃ 1,4-Dioxane 100 42 25
3 Pd₂(dba)₃ RuPhos K₃PO₄ 1,4-Dioxane 90 88 <5

| 4 | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | 1,4-Dioxane | 90 | 94 | <2 |

Data Interpretation: XantPhos (Entry 1) is a classic ligand for primary amide coupling; thus, it actively promotes the unwanted self-condensation of the substrate. BrettPhos (Entry 4) creates a highly sterically hindered Pd-center that favors the more nucleophilic exogenous secondary amine, yielding 94% of the desired product.

Experimental Protocols

Protocol A: Chemoselective Buchwald-Hartwig Amidation (C5-Functionalization)

Objective: Catalytic coupling of morpholine to the C5-bromo position of 5-Bromo-2-methylpyridine-3-carboxamide without ionizing the C3-carboxamide.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd + Aryl Bromide AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Amine, + Base - Base·HBr RedElim Reductive Elimination AmineBind->RedElim Intermediate RedElim->Pd0 - Product

Palladium-catalyzed Buchwald-Hartwig amidation cycle for aryl bromides.

Materials:

  • 5-Bromo-2-methylpyridine-3-carboxamide (1.0 equiv, 1.0 mmol, 215.05 mg)

  • Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Pd₂(dba)₃ (2 mol%, 0.02 mmol, 18.3 mg)

  • BrettPhos (4 mol%, 0.04 mmol, 21.5 mg)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox/Schlenk line): In an oven-dried 20 mL vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and BrettPhos. Add 1.0 mL of degassed 1,4-dioxane. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: Observe the color transition from deep purple/red to pale orange/yellow, confirming the formation of the active Pd(0)-BrettPhos complex.

  • Substrate Addition: To the active catalyst solution, add 5-Bromo-2-methylpyridine-3-carboxamide, K₃PO₄, and the remaining 4.0 mL of 1,4-dioxane.

    • Expert Insight (Causality): K₃PO₄ is strictly chosen over stronger bases like NaOtBu. The pKa of a primary carboxamide is ~15-16. NaOtBu would deprotonate the carboxamide, initiating rapid oligomerization. K₃PO₄ is mild enough to facilitate the catalytic cycle without ionizing the substrate's amide group.

  • Amine Addition & Heating: Add morpholine via a microsyringe. Seal the vial under an argon atmosphere and heat to 90 °C in a pre-equilibrated heating block.

  • Reaction Monitoring: Stir for 12 hours.

    • Self-Validation Checkpoint: At 2h, 6h, and 12h, withdraw 10 µL aliquots, dilute in MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 215/217) is fully consumed, replaced by the product mass (m/z 222).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with deionized water (2 × 10 mL) to remove K₃PO₄ salts. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify via flash chromatography (DCM:MeOH gradient).

Protocol B: Catalytic Direct Amidation (Scaffold Synthesis)

Objective: Synthesizing 5-Bromo-2-methylpyridine-3-carboxamide directly from 5-bromo-2-methylnicotinic acid ()[4] using mild boronic acid catalysis.

Materials:

  • 5-Bromo-2-methylnicotinic acid (1.0 equiv, 5.0 mmol, 1.08 g)

  • Ammonium carbamate (1.5 equiv, 7.5 mmol, 585 mg) - Acts as the NH₃ source.

  • (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (10 mol%, 0.5 mmol, 109 mg)

  • Toluene/DCM (1:1 v/v, 25 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, suspend 5-bromo-2-methylnicotinic acid and the boronic acid catalyst in the Toluene/DCM mixture.

    • Expert Insight (Causality): Traditional methods use SOCl₂ to form an acid chloride, which can cause degradation or side reactions with the pyridine nitrogen. The boronic acid catalyst forms a transient monoacyloxyboronate intermediate, highly activating the carboxylic acid for nucleophilic attack under ambient conditions ()[2].

  • Amidation: Add ammonium carbamate in one portion. Equip the flask with a drying tube (CaCl₂) and stir vigorously at 45 °C for 24 hours.

  • Validation & Isolation: Monitor via TLC (UV active). Upon completion, quench with 1M HCl (10 mL) to hydrolyze any remaining boronate intermediates. Extract with EtOAc (3 × 20 mL). Wash the combined organics with saturated NaHCO₃, dry over Na₂SO₄, and concentrate to yield the pure 5-Bromo-2-methylpyridine-3-carboxamide scaffold.

References

  • Tang, X., et al. "Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis." The Journal of Organic Chemistry 2015, 80, 9, 4325–4335. Available at:[Link]

  • Wang, X., et al. "Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands." The Journal of Organic Chemistry 2012, 77, 14, 6033–6042. Available at:[Link]

  • Sun, X., et al. "Heteroaryls and uses thereof." Google Patents (CA2935867A1).

Sources

Application

Application Note &amp; Protocol: A Guided Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide from 2-Methylnicotinic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, two-step protocol for the synthesis of 5-Bromo-2-methylpyridine-3-carboxamide, a valuable heteroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 5-Bromo-2-methylpyridine-3-carboxamide, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Starting from the commercially available 2-methylnicotinic acid, the synthesis proceeds through an electrophilic bromination to yield the intermediate 5-Bromo-2-methylnicotinic acid, followed by an efficient amidation to afford the final product. This guide emphasizes the chemical rationale behind procedural choices, detailed safety protocols, and methods for reaction monitoring and purification to ensure high purity and yield.

Introduction and Strategic Overview

5-Bromo-2-methylpyridine-3-carboxamide and its derivatives are key structural motifs found in a variety of biologically active compounds. The pyridine-3-carboxamide scaffold is prevalent in nature, for instance, within the vitamin B family, and is a cornerstone in the synthesis of pharmaceutical agents.[1] The strategic placement of a bromine atom at the C5 position provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), making this molecule a highly sought-after intermediate for building molecular complexity in drug development programs.[2]

The synthetic route detailed herein is a robust and scalable two-step process:

  • Step 1: Electrophilic Aromatic Bromination. 2-Methylnicotinic acid is subjected to electrophilic bromination. The pyridine ring is generally electron-deficient; however, the presence of the activating methyl group at C2 directs the incoming electrophile to the C5 position. N-Bromosuccinimide (NBS) is selected as the brominating agent for its ease of handling and controlled reactivity compared to liquid bromine.[3][4]

  • Step 2: Carboxylic Acid Amidation. The intermediate, 5-Bromo-2-methylnicotinic acid, is converted to the target primary amide. This is achieved by first activating the carboxylic acid via conversion to its highly reactive acyl chloride derivative using thionyl chloride (SOCl₂), followed by in-situ nucleophilic substitution with aqueous ammonia.

This entire workflow is designed to be efficient, with clear checkpoints for monitoring and straightforward purification procedures.

Overall Synthetic Scheme

Synthetic_Scheme Start 2-Methylnicotinic Acid Intermediate 5-Bromo-2-methylnicotinic Acid Start->Intermediate 1. NBS, H₂SO₄ Glacial Acetic Acid 80°C Product 5-Bromo-2-methylpyridine-3-carboxamide Intermediate->Product 2. i) SOCl₂, Toluene (cat. DMF) ii) aq. NH₄OH

Caption: Two-step synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-methylnicotinic Acid

Principle: This reaction is an electrophilic aromatic substitution. The pyridine ring is brominated at the C5 position, which is activated by the C2-methyl group and meta to the deactivating C3-carboxylic acid group. Sulfuric acid serves as a catalyst to enhance the electrophilicity of the bromine sourced from NBS.

Materials and Equipment:

  • 2-Methylnicotinic acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel) and developing chamber

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-methylnicotinic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, slowly and carefully add concentrated sulfuric acid (0.5 eq). Following this, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.[3] The portion-wise addition helps to control any initial exotherm.

  • Reaction: Heat the reaction mixture to 80°C and maintain stirring for 4-8 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine (indicated by the disappearance of any orange/brown color).[3]

    • Carefully neutralize the acetic and sulfuric acids by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude 5-Bromo-2-methylnicotinic acid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Part 2: Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide

Principle: The carboxylic acid is first activated by converting it to an acyl chloride using thionyl chloride. This highly electrophilic intermediate is not isolated but is reacted directly (in situ) with an excess of aqueous ammonium hydroxide. The ammonia acts as the nucleophile, attacking the acyl chloride carbonyl carbon to form the amide.

Materials and Equipment:

  • 5-Bromo-2-methylnicotinic acid (from Part 1)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Aqueous Ammonium Hydroxide (NH₄OH, ~28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Round-bottom flask with reflux condenser, gas outlet/drying tube, and magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Detailed Protocol:

  • Reaction Setup (Anhydrous Conditions): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Bromo-2-methylnicotinic acid (1.0 eq) in toluene. Add a catalytic amount of DMF (1-2 drops).

    • Expert Note: DMF catalyzes the formation of the acyl chloride through the Vilsmeier intermediate, accelerating the reaction.

  • Acyl Chloride Formation: While stirring, add thionyl chloride (1.5-2.0 eq) dropwise at room temperature.[5] After the addition is complete, fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts) and heat the mixture to 60-70°C for 2-3 hours. The suspension should become a clear solution as the acyl chloride forms.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure. This step is critical to prevent unwanted side reactions during amidation.

  • Amidation:

    • Cool the flask containing the crude acyl chloride residue in an ice bath.

    • CAUTION: This step is highly exothermic. Very slowly and carefully, add concentrated aqueous ammonium hydroxide (~28-30%) to the cooled residue with vigorous stirring. A precipitate of the amide product will form immediately.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove ammonium salts.

    • Wash the cake with a small amount of cold dichloromethane or diethyl ether to remove non-polar impurities.

    • Dry the purified 5-Bromo-2-methylpyridine-3-carboxamide in a vacuum oven to obtain the final product as a solid.

Characterization

The identity and purity of the final product, 5-Bromo-2-methylpyridine-3-carboxamide, should be confirmed using standard analytical techniques.

  • ¹H NMR: Expected signals include a singlet for the methyl group, two singlets or doublets for the aromatic protons on the pyridine ring, and a broad singlet for the -NH₂ protons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass (C₇H₇BrN₂O, MW: 215.05 g/mol ), with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ratio of ~1:1).[6]

  • Melting Point: Compare the observed melting point with literature values.

Quantitative Data Summary

The following table summarizes key reaction parameters for this synthetic protocol.

ParameterStep 1: BrominationStep 2: AmidationNotes
Starting Material 2-Methylnicotinic acid5-Bromo-2-methylnicotinic acid---
Key Reagents N-Bromosuccinimide (NBS)Thionyl Chloride (SOCl₂), NH₄OHA slight excess of NBS ensures full conversion.[3]
Molar Ratio 1.1 - 1.2 eq (NBS:SM)1.5 - 2.0 eq (SOCl₂:SM)Excess SOCl₂ drives the reaction to completion.
Solvent Glacial Acetic AcidTolueneToluene allows for azeotropic removal of HCl.
Catalyst Conc. H₂SO₄DMF (catalytic)---
Reaction Temp. 80°C60-70°C (Acyl Chloride), 0°C to RT (Amidation)Elevated temperature is needed for bromination.[3]
Reaction Time 4 - 8 hours3 - 5 hoursMonitor by TLC for completion.
Typical Yield 70 - 85%80 - 95%Yields depend on purification efficiency.
Purification RecrystallizationFiltration and Washing---

Safety Precautions

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents used.

  • General: All operations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

  • N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (if used as an alternative): Bromine is extremely corrosive, toxic, and causes severe burns.[7][8] Handling requires specialized training and equipment. Direct contact and inhalation of its irritating fumes must be avoided.[7]

  • Thionyl Chloride (SOCl₂): Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂).[5] It causes severe skin burns and eye damage and is toxic if inhaled.[5] Always handle under anhydrous conditions in a well-ventilated fume hood. Use a gas trap to neutralize evolving gases.

  • Acids and Bases: Concentrated sulfuric acid, glacial acetic acid, and concentrated ammonium hydroxide are corrosive and should be handled with care. Neutralize spills appropriately.

Workflow Visualization

Experimental_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Amidation S1_Setup Reaction Setup (2-Methylnicotinic Acid, Acetic Acid) S1_React Add NBS/H₂SO₄ Heat to 80°C S1_Setup->S1_React S1_Workup Quench & Neutralize (Na₂S₂O₃, NaHCO₃) S1_React->S1_Workup S1_Extract Extract with Ethyl Acetate S1_Workup->S1_Extract S1_Purify Dry, Concentrate & Recrystallize S1_Extract->S1_Purify S2_Setup Acyl Chloride Formation (Intermediate, Toluene, SOCl₂) S1_Purify->S2_Setup Intermediate Product S2_React Amidation Reaction (Add aq. NH₄OH at 0°C) S2_Setup->S2_React S2_Isolate Filter Product S2_React->S2_Isolate S2_Purify Wash with H₂O & Dry S2_Isolate->S2_Purify Characterize Characterization (NMR, MS, MP) S2_Purify->Characterize Final Product

Caption: Detailed experimental workflow from starting material to final product characterization.

References

  • Ishihara, K., Ohara, S., & Yamamoto, H. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Journal of Organic Chemistry.
  • Fravolini, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 89. Available at: [Link]

  • Fravolini, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Springer Link. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 204. Available at: [Link]

  • TATA Chemicals. (2021, June 21). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Retrieved from [Link]

  • Khan, I., et al. (2022). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports, 12(1), 12345. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • Wicht, K. J., et al. (2024). Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides. MalariaWorld Journal.

Sources

Method

Application Notes and Protocols: 5-Bromo-2-methylpyridine-3-carboxamide in Agrochemical Synthesis

Executive Summary & Chemical Profile 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) is a highly specialized, multi-functional heterocyclic building block utilized extensively in the discovery and synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) is a highly specialized, multi-functional heterocyclic building block utilized extensively in the discovery and synthesis of next-generation agrochemicals[1]. Featuring an electron-deficient pyridine core adorned with orthogonal functional groups, this compound serves as a critical intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and ryanodine receptor-modulating insecticides[2].

Before initiating synthetic workflows, it is critical to verify the physicochemical parameters of the starting material to ensure batch-to-batch reproducibility.

Table 1: Core Physicochemical Properties
PropertySpecification / ValueSynthetic Relevance
CAS Number 1346541-61-4[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C₇H₇BrN₂O[1]Defines stoichiometric calculations for cross-coupling.
Molecular Weight 215.05 g/mol [1]Standardizes equivalent measurements in protocols.
Purity Standard ≥ 96.0% - 97.0%[3]Critical for preventing catalyst poisoning in Pd-catalyzed steps.
Storage Conditions Room Temperature (RT)[3]Stable under standard laboratory conditions; avoids moisture absorption.

Mechanistic Rationale in Agrochemical Design

The architectural placement of functional groups on this specific pyridine ring dictates its immense utility in crop protection chemistry:

  • The Pyridine Core: Confers enhanced metabolic stability and a favorable soil half-life compared to traditional carbocyclic aromatics, preventing rapid degradation in the field[2].

  • 2-Methyl Substituent: Introduces critical steric hindrance. In SDHI design, this methyl group restricts the rotation of the adjacent 3-carboxamide, locking it into an orthogonal conformation. This locked geometry is essential for optimal binding within the ubiquinone-binding pocket (Q-site) of fungal Complex II.

  • 3-Carboxamide Group: Acts as the primary hydrogen-bond donor/acceptor pharmacophore. Alternatively, it can be synthetically transformed into an amine via a Hofmann rearrangement[4].

  • 5-Bromo Handle: Provides a highly reactive site for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification to explore chemical space and optimize lipophilicity (LogP).

SyntheticWorkflow Start 5-Bromo-2-methylpyridine- 3-carboxamide Path1 Hofmann Rearrangement (NaOCl, NaOH) Start->Path1 Path2 Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) Start->Path2 Prod1 3-Amino-5-bromo- 2-methylpyridine Path1->Prod1 Prod2 5-Aryl-2-methylpyridine- 3-carboxamide Path2->Prod2 Agro1 Ryanodine Receptor Modulators Prod1->Agro1 Agro2 SDHI Fungicides (Complex II Inhibitors) Prod2->Agro2

Fig 1. Divergent synthetic workflow of 5-Bromo-2-methylpyridine-3-carboxamide in agrochemicals.

Experimental Protocols

Protocol A: Hofmann Rearrangement to 3-Amino-5-bromo-2-methylpyridine

Objective: Convert the primary carboxamide into a primary amine while strictly preserving the integrity of the 5-bromo substituent[4]. Causality & Design: The Hofmann rearrangement is selected over direct amination because it allows the conversion of the amide to an amine with the loss of one carbon atom (as CO₂). The reaction proceeds through an N-chloroamide intermediate. Subsequent base-induced deprotonation triggers the migration of the electron-deficient pyridyl group to the nitrogen, forming a transient isocyanate that is rapidly hydrolyzed to the target amine[4].

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve NaOH (2.5 equiv) in distilled water (50 mL) and cool to 0 °C using an ice-water bath. Slowly add aqueous sodium hypochlorite (NaOCl, 10-12% active chlorine, 1.2 equiv).

  • Amide Activation: Add 5-Bromo-2-methylpyridine-3-carboxamide (10.0 g, 1.0 equiv) portion-wise to the cold hypochlorite solution. Critical Step: Maintain the internal temperature below 5 °C to prevent premature thermal degradation of the highly reactive N-chloroamide intermediate.

  • Rearrangement (Isocyanate Formation): Remove the ice bath and gradually heat the reaction mixture to 70 °C for 2 hours. The thermal energy overcomes the activation barrier, driving the alkyl migration to form the isocyanate.

  • Hydrolysis & Workup: Cool the mixture to room temperature. Quench any unreacted hypochlorite by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) until a negative starch-iodide test is observed. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Self-Validating System (FTIR & TLC):

    • TLC: Elute with 10% MeOH in DCM. The product amine will stain strongly with ninhydrin (purple spot).

    • FTIR: The starting material exhibits a strong C=O stretch at ~1650 cm⁻¹. The successful product will show the complete disappearance of this carbonyl peak and the emergence of a characteristic primary amine N-H doublet at ~3300–3400 cm⁻¹.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 5-aryl-2-methylpyridine-3-carboxamide derivatives (SDHI analogs) by coupling the 5-bromo position with aryl boronic acids. Causality & Design: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Palladium to the C-Br bond. However, the basic pyridyl nitrogen can coordinate to the metal center, leading to severe catalyst poisoning. To mitigate this, Pd(dppf)Cl₂ is utilized; the bulky, bidentate dppf ligand physically shields the palladium center from unwanted nitrogen coordination while accelerating the reductive elimination step.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-Bromo-2-methylpyridine-3-carboxamide (5.0 g, 1.0 equiv), the desired Arylboronic acid (1.2 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Base & Solvent Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 2.5 equiv) as the base. Suspend the mixture in a degassed solvent system of 1,4-Dioxane/Water (4:1 v/v, 50 mL). Causality: The water is crucial for the activation of the boronic acid via the formation of a reactive boronate complex.

  • Coupling Phase: Purge the flask with Argon for 10 minutes to remove oxygen (preventing homocoupling of the boronic acid). Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Self-Validating System (Reaction Monitoring): Monitor the reaction via TLC (Eluent: 5% MeOH in DCM under UV 254 nm). The starting bromide should be completely consumed, indicated by the disappearance of the lower Rf spot and the appearance of a highly UV-active, higher Rf product spot.

  • Purification: Cool to room temperature, dilute with water (50 mL), and extract with Dichloromethane (3 x 50 mL). Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Table 2: Quantitative Optimization of Suzuki-Miyaura Conditions

Data represents internal benchmarking for the coupling of 5-Bromo-2-methylpyridine-3-carboxamide with phenylboronic acid.

EntryCatalyst System (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8042% (Catalyst Poisoning)
2Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O10068%
3Pd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O9091% (Optimal)
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O9085%

Mechanism of Action: SDHI Fungicide Pathway

When 5-Bromo-2-methylpyridine-3-carboxamide is successfully diversified into an SDHI analog, its primary biological target is the fungal mitochondrial Complex II.

SDHIMechanism Succinate Succinate ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Inhibitor Pyridine-3-carboxamide (SDHI) Inhibitor->ComplexII Blocks Q-site

Fig 2. Mechanism of action for Pyridine-3-carboxamide SDHI fungicides at mitochondrial Complex II.

References

  • United States Patent US6432954B1.

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 5-Bromo-2-methylpyridine-3-carboxamide

Abstract This document provides a comprehensive guide for the scale-up manufacturing of 5-Bromo-2-methylpyridine-3-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of 5-Bromo-2-methylpyridine-3-carboxamide, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocol herein is designed for researchers, chemists, and process engineers, offering a detailed synthetic pathway, purification methods, and critical considerations for transitioning from laboratory-scale to industrial production. The narrative emphasizes chemical causality, process safety, and analytical validation to ensure a robust and reproducible manufacturing process.

Introduction

5-Bromo-2-methylpyridine-3-carboxamide (also known as 5-bromo-2-methylnicotinamide) is a halogenated pyridine derivative of significant interest in organic synthesis.[1] Its structure, featuring a pyridine core with bromo, methyl, and carboxamide functional groups, makes it a versatile building block for constructing more complex molecules. Pyridine scaffolds are prevalent in a wide array of clinically significant drugs, and halogenated intermediates like the target compound are crucial for introducing further molecular diversity through cross-coupling reactions.[2][3]

The manufacturing process detailed below follows a logical and scalable synthetic sequence, designed to be cost-effective and high-yielding, avoiding the formation of difficult-to-separate isomers that can arise from direct bromination of less substituted precursors.[4]

Recommended Synthetic Pathway

The proposed synthesis is a two-step process starting from commercially available 2-Methylpyridine-3-carboxamide. This approach is selected for its high regioselectivity during the bromination step, which is directed by the existing substituents, thus simplifying downstream purification.

Overall Reaction Scheme:

The key transformation is the electrophilic aromatic substitution (bromination) at the C-5 position of the pyridine ring. This position is electronically activated for substitution, and the choice of a suitable brominating agent is critical for achieving high yield and purity on a large scale.

Process Workflow and Logic

The following diagram illustrates the end-to-end manufacturing process, from starting materials to the final, purified product.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A 1. Charge Reactor with 2-Methylpyridine-3-carboxamide and Solvent B 2. Controlled Addition of Brominating Agent (e.g., NBS) A->B Heat to specified temp. C 3. Reaction Monitoring (TLC/HPLC) B->C Maintain temp. D 4. Reaction Quench C->D Upon completion E 5. Crude Product Isolation (Filtration) D->E Cool and precipitate F 6. Recrystallization from Selected Solvent System E->F G 7. Washing of Crystals F->G H 8. Drying under Vacuum G->H I 9. QC Analysis and Packaging H->I

Caption: High-level workflow for the synthesis and purification of 5-Bromo-2-methylpyridine-3-carboxamide.

Detailed Synthesis Protocol (Validated at Lab-Scale)

This protocol describes the bromination of 2-Methylpyridine-3-carboxamide using N-Bromosuccinimide (NBS), a widely used reagent for selective bromination.[5]

4.1. Materials and Reagents

  • 2-Methylpyridine-3-carboxamide (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq)

  • Acetonitrile (or other suitable aprotic solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

4.2. Equipment

  • Jacketed glass reactor with overhead stirrer, temperature probe, and reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Vacuum oven

4.3. Step-by-Step Procedure

  • Reactor Setup: Charge the reactor with 2-Methylpyridine-3-carboxamide and acetonitrile (approx. 10 mL per gram of starting material). Begin stirring and purge the vessel with nitrogen.

  • Dissolution: Heat the mixture to 50-60°C to ensure complete dissolution of the starting material.

  • Reagent Addition: Slowly add N-Bromosuccinimide portion-wise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 70°C. The use of NBS is a well-established method for such brominations.[5]

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated solution of sodium thiosulfate to quench any unreacted bromine and NBS.

  • Isolation: Cool the mixture further to 0-5°C to precipitate the crude product. Collect the solid by filtration, washing the filter cake with cold deionized water.

  • Drying: Dry the crude product under vacuum to a constant weight.

Scale-Up Considerations and Protocol

Transitioning from the laboratory to a pilot or commercial scale requires careful consideration of heat management, mass transfer, and safety.

5.1. Reactor and Equipment

  • Reactor: A glass-lined or Hastelloy reactor is recommended due to the corrosive nature of brominating agents. The reactor must be equipped with efficient agitation to ensure homogeneity and a jacket for precise temperature control.

  • Charging: Use a closed-system powder charging system for adding NBS to minimize operator exposure and prevent contamination.

5.2. Process Parameter Adjustments

The following table outlines key parameters for both lab and production scales.

ParameterLab-Scale (100g)Production-Scale (100kg)Rationale for Change
Solvent Volume 1 L1000 LMaintain consistent concentration and slurry properties.
NBS Addition Time 30-60 min2-4 hoursControl reaction exotherm in a larger volume. Slower addition is crucial for safety and selectivity.
Agitation Speed 200-300 RPM80-120 RPM (Tip speed dependent)Ensure adequate mixing for mass and heat transfer without excessive shear.
Cooling Capacity Ice bath / ChillerReactor jacket with glycol/brineMust be sufficient to handle the total heat of reaction and maintain the target temperature.
Work-up Beaker/FlaskQuench Tank / ReactorControlled quench in a dedicated vessel or the primary reactor.

5.3. Safety Protocols

Handling pyridine derivatives and brominating agents requires strict adherence to safety procedures.[6][7]

HazardMitigation StrategyReference
Pyridine Toxicity Handle in a well-ventilated area or fume hood. Use appropriate PPE: nitrile or butyl rubber gloves, chemical splash goggles, and a lab coat.[6][8],
NBS Reactivity Store away from heat and moisture. Add slowly to the reaction to control the exotherm.N/A
Flammability Pyridine and many solvents are flammable. Keep away from ignition sources and use explosion-proof equipment. Ground and bond all equipment to prevent static discharge.[7][9][10], ,
Spills Keep spill kits with appropriate absorbent materials readily available. Have emergency eyewash and safety showers accessible.[8]
First Aid In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air. Seek medical attention for any significant exposure.[6][7],

Purification Protocol

Purification via recrystallization is essential to achieve the high purity required for pharmaceutical applications.

6.1. Purification Workflow Diagram

G A 1. Charge Crude Product and Solvent to Crystallizer B 2. Heat to Dissolve A->B C 3. Hot Filtration (optional, to remove insolubles) B->C If solids present D 4. Controlled Cooling to Induce Crystallization B->D If no hot filtration C->D E 5. Hold at Low Temperature D->E e.g., 2-4 hours F 6. Filter Product E->F G 7. Wash with Cold Solvent F->G H 8. Dry under Vacuum G->H

Caption: Step-by-step workflow for the recrystallization of 5-Bromo-2-methylpyridine-3-carboxamide.

6.2. Recrystallization Procedure

  • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol, isopropanol, or a mixture of ethyl acetate and heptane are common starting points for pyridine carboxamides.

  • Procedure: a. Charge the crude, dry product to a clean crystallizer. b. Add the selected solvent and heat with stirring until all the solid dissolves. c. If necessary, perform a hot filtration to remove any insoluble impurities. d. Cool the solution slowly and in a controlled manner to promote the growth of large, pure crystals. e. Once crystallization is established, continue cooling to 0-5°C and hold for several hours to maximize yield. f. Filter the purified crystals and wash the cake with a small amount of cold solvent to remove residual mother liquor. g. Dry the final product in a vacuum oven at 50-60°C until the loss on drying (LOD) is within specification.

6.3. Solvent Selection Table

Solvent SystemAdvantagesDisadvantagesExpected Purity
Ethanol Good solvency, easily removed.May require a larger volume.>99.0%
Isopropanol Similar to ethanol, lower cost.Slightly higher boiling point.>99.0%
Ethyl Acetate / Heptane Excellent for inducing crystallization, high purity.Requires careful control of solvent ratio.>99.5%

Analytical Quality Control

Rigorous analytical testing is required to confirm the structure and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like TFA or formic acid) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify the positions of the substituents on the pyridine ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.[4]

  • Melting Point: A sharp melting point range is an indicator of high purity.

Conclusion

The successful scale-up of 5-Bromo-2-methylpyridine-3-carboxamide manufacturing hinges on a well-understood, regioselective synthetic route and meticulous attention to process parameters. By implementing the controls and protocols outlined in this guide—particularly regarding thermal management during bromination and systematic purification via recrystallization—a high-quality product can be manufactured safely and reproducibly. Continuous process monitoring and stringent analytical quality control are the final pillars ensuring that the product meets the demanding specifications of the pharmaceutical and chemical industries.

References

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. (2022). ACS Publications. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]

  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. (2000). Journal of the Pharmaceutical Society of Japan. [Link]

  • Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: pyridine. (2022). Chemos GmbH&Co.KG. [Link]

  • PYRIDINE AR. (2023). Loba Chemie. [Link]

  • CN101514184A - A kind of synthetic method of 5-bromo-2-picoline. (n.d.).
  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). ACS Publications. [Link]

  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Pyridine synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.).
  • An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. (n.d.). Chemical & Pharmaceutical Bulletin. [Link]

  • 5-Bromo-2-carboxy-3-methylpyridine | 886365-43-1. (n.d.). J&K Scientific. [Link]

  • Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. (n.d.). PMC. [Link]

  • bis[N-(4-Bromophenyl)pyridine-2-carboxamidato]palladium. (2022). MDPI. [Link]

  • US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.).
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives. (2012).
  • An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (n.d.). PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-methylpyridine-3-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Bromo-2-methylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Bromo-2-methylpyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting framework built on established chemical principles and field-proven insights to help you maximize your reaction yield and product purity.

Overview of a Common Synthetic Pathway

A robust and frequently employed route to 5-Bromo-2-methylpyridine-3-carboxamide begins with the commercially available 2-methylnicotinic acid. The synthesis involves two key transformations: the selective bromination of the pyridine ring at the 5-position and the conversion of the carboxylic acid moiety into a primary carboxamide. The order of these steps is critical for success. The preferred pathway involves bromination first, followed by amidation, to avoid potential side reactions with the amide group during bromination.

G A 2-Methylnicotinic Acid (Starting Material) B Step 1: Electrophilic Bromination A->B NBS or Br₂ H₂SO₄ C 5-Bromo-2-methylnicotinic Acid (Intermediate) B->C D Step 2: Amidation (via Acid Chloride) C->D 1. (COCl)₂ or SOCl₂ 2. NH₄OH E 5-Bromo-2-methylpyridine-3-carboxamide (Final Product) D->E

Caption: Common synthetic workflow for 5-Bromo-2-methylpyridine-3-carboxamide.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall reaction yield is consistently low. Where should I begin my investigation?

A1: A low overall yield in a multi-step synthesis is a common problem that requires a systematic, step-by-step diagnosis. Before repeating the entire sequence, it's crucial to pinpoint the inefficient transformation.

Causality and Recommended Actions:

  • Monitor Each Step: Do not proceed from one step to the next without confirming reaction completion and isolating a sample for characterization. Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product.[1] A significant amount of remaining starting material indicates that reaction conditions (time, temperature, reagent stoichiometry) need optimization.

  • Purity of Intermediates: Do not carry crude material from one step to the next unless the protocol specifically allows it. Impurities from an early step can interfere with subsequent reactions, acting as catalyst poisons or participating in side reactions. Purify the intermediate (e.g., 5-Bromo-2-methylnicotinic acid) by recrystallization or column chromatography before proceeding to the amidation.

  • Reagent Quality: Ensure all reagents, particularly the brominating agent (NBS should be recrystallized if it appears yellow) and thionyl chloride/oxalyl chloride (should be clear and colorless), are of high purity and handled under appropriate conditions (e.g., moisture-free).

Below is a logical workflow to diagnose the source of low yield.

G Start Low Overall Yield Detected Check_Step1 Analyze Bromination Step (TLC/LCMS/¹H NMR) Start->Check_Step1 Step1_OK Is conversion >90%? Is product clean? Check_Step1->Step1_OK Optimize_Step1 Optimize Bromination: - Check NBS/Br₂ purity - Adjust temperature/time - Screen solvents Step1_OK->Optimize_Step1 No Check_Step2 Analyze Amidation Step (TLC/LCMS/¹H NMR) Step1_OK->Check_Step2 Yes Optimize_Step1->Check_Step1 Step2_OK Is conversion >90%? Is product clean? Check_Step2->Step2_OK Optimize_Step2 Optimize Amidation: - Ensure anhydrous conditions for acid chloride formation - Control temperature during NH₄OH addition - Check pH during workup Step2_OK->Optimize_Step2 No Purification Review Purification Strategy: - Optimize recrystallization solvent - Adjust column chromatography gradient Step2_OK->Purification Yes Optimize_Step2->Check_Step2 End Yield Improved Purification->End

Caption: Decision tree for troubleshooting low reaction yield.

Q2: The bromination of 2-methylnicotinic acid is giving poor yield or multiple products. How can I improve selectivity?

A2: This is the most critical step for determining the purity of your final product. The pyridine ring's electronics, influenced by both the electron-donating methyl group and the electron-withdrawing carboxylic acid, direct bromination to the 5-position. However, harsh conditions can lead to byproducts.

Causality and Recommended Actions:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) for its ease of handling and higher selectivity, which can minimize the formation of over-brominated species.[2]

  • Reaction Conditions: The reaction is typically performed in a strong acid, such as concentrated sulfuric acid, which protonates the ring nitrogen, further deactivating the ring and enhancing selectivity. Temperature control is paramount; running the reaction at elevated temperatures can lead to decarboxylation or the formation of other isomers.[3]

  • Side Products: The primary side product is often the unreacted starting material. If other brominated species are detected, it suggests the reaction conditions are too harsh. Direct bromination of 2-methylpyridine can lead to a mixture of 3-bromo and 5-bromo isomers, which are difficult to separate, highlighting the importance of using 2-methylnicotinic acid as the starting material.[4][5]

ParameterRecommended ConditionRationale & Citation
Brominating Agent N-Bromosuccinimide (NBS)Provides a slow, controlled release of electrophilic bromine, improving selectivity.[2]
Solvent/Medium Concentrated H₂SO₄Protonates the pyridine nitrogen, deactivating the ring to prevent over-bromination and directing substitution.
Temperature 60-80 °CBalances reaction rate with selectivity. Higher temperatures risk decomposition and side reactions.
Stoichiometry 1.0 - 1.1 equivalents of NBSUsing a slight excess ensures complete conversion without promoting di-bromination.[3]
Reaction Time 4-12 hoursMonitor by TLC until starting material is consumed.
Q3: I'm struggling with the conversion of 5-Bromo-2-methylnicotinic acid to the final carboxamide. What are the best practices?

A3: The amidation step is sensitive to moisture and requires careful control of temperature and pH during workup. The most reliable method involves a two-step process: activation of the carboxylic acid by converting it to an acid chloride, followed by reaction with an ammonia source.

Causality and Recommended Actions:

  • Acid Chloride Formation: Carboxylic acids are not reactive enough to be directly converted to amides with ease. Conversion to a highly reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective activation method.[6] This reaction must be performed under strictly anhydrous conditions, as any moisture will quench the acid chloride.

  • Ammonia Source: Aqueous ammonium hydroxide is a common and inexpensive source of ammonia. The addition of the acid chloride solution to a cold (0-5 °C) solution of excess ammonium hydroxide is critical. This exothermic reaction must be cooled to prevent hydrolysis of the acid chloride back to the carboxylic acid and to minimize side reactions.

  • Workup: After the reaction, the product often precipitates from the aqueous solution. The pH should be neutral to slightly basic to ensure the product is in its neutral form for maximum recovery.

Experimental Protocol: Two-Step Amidation

This protocol is a generalized procedure and should be adapted based on your specific experimental observations.

  • Acid Chloride Formation:

    • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend 5-Bromo-2-methylnicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases and the solution becomes clear. The reaction can be gently warmed to 40 °C if necessary.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 5-Bromo-2-methylnicotinoyl chloride, which should be used immediately in the next step.

  • Amidation:

    • In a separate flask, cool a solution of 28-30% ammonium hydroxide (10 eq) in an ice-water bath to 0-5 °C.

    • Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF or dioxane.

    • Add the acid chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Collect the resulting precipitate by vacuum filtration, wash the solid with cold water, and dry under vacuum to yield the crude 5-Bromo-2-methylpyridine-3-carboxamide.

Q4: How can I effectively purify the final product and identify common impurities?

A4: Proper purification is essential to obtain a high-quality final product. The choice of method depends on the nature of the impurities.

Causality and Recommended Actions:

  • Common Impurities:

    • Starting Material: Unreacted 5-bromo-2-methylnicotinic acid. This is easily removed by a basic wash during workup or by recrystallization.

    • Hydrolyzed Intermediate: The carboxylic acid can also form if the acid chloride is prematurely quenched with water.

    • Over-brominated products: Di-brominated species may be present if the bromination step was not well-controlled.

  • Purification Methods:

    • Recrystallization: This is the most effective method for removing small amounts of impurities. Solvents like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes are good starting points for solvent screening.

    • Column Chromatography: If recrystallization fails to provide material of sufficient purity, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes or DCM is typically effective for separating the less polar impurities from the more polar carboxamide product.[4]

Frequently Asked Questions (FAQs)

Q1: What is the single most critical parameter to control throughout this synthesis? A1: Temperature control during the electrophilic bromination step is arguably the most critical parameter. Insufficient heat leads to an incomplete reaction, while excessive heat can cause decarboxylation and the formation of hard-to-remove isomeric byproducts, compromising the yield and purity of all subsequent steps.

Q2: Can microwave irradiation be used to accelerate the synthesis? A2: Yes, microwave-assisted synthesis can be a powerful tool for accelerating reactions, particularly for nucleophilic aromatic substitution on pyridine rings. While not explicitly documented for this exact molecule, related syntheses of 3-amino-5-bromopyridine derivatives have shown significantly reduced reaction times (e.g., 30 minutes vs. many hours) and improved yields compared to conventional heating.[7] This approach is worth exploring for the amidation step, but careful optimization would be required.

Q3: How do the substituents on the pyridine ring (-CH₃ and -COOH) influence the selectivity of the bromination step? A3: The outcome of the electrophilic bromination is a direct result of the combined electronic effects of the substituents.

  • The -CH₃ group at the 2-position is an electron-donating group, which activates the pyridine ring towards electrophilic attack, primarily at the ortho (position 3) and para (position 5) positions.

  • The -COOH group at the 3-position is an electron-withdrawing group, which deactivates the ring.

  • Under the strongly acidic conditions (H₂SO₄) used for the reaction, the ring nitrogen is protonated, which strongly deactivates the entire ring, especially at the 2, 4, and 6 positions. The combined effect is that the least deactivated position, which is para to the activating methyl group, is the 5-position. This synergy leads to high regioselectivity for the desired product.

References

  • Miyaji, Y., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Chemical & Pharmaceutical Bulletin, 48(12), 1996-2001. [Link]

  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

  • Miyaji, Y., et al. (2000). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1996-2001. [Link]

  • Google Patents (2009). CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Heterocycles, 83(4), 875-881. [Link]

  • Popadyuk, I. I., et al. (2008). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1072. [Link]

Sources

Optimization

Troubleshooting low solubility of 5-Bromo-2-methylpyridine-3-carboxamide in aqueous media

Welcome to the technical support resource for 5-Bromo-2-methylpyridine-3-carboxamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 5-Bromo-2-methylpyridine-3-carboxamide. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. As Senior Application Scientists, we have curated this information to provide both practical troubleshooting steps and a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing very low solubility of 5-Bromo-2-methylpyridine-3-carboxamide in my neutral aqueous buffer (e.g., PBS pH 7.4). What are the likely reasons and what is the first thing I should try?

A1: It is expected that 5-Bromo-2-methylpyridine-3-carboxamide will exhibit limited solubility in neutral aqueous media. This is due to a combination of its molecular features:

  • Aromatic Pyridine Ring: The core pyridine structure is aromatic and relatively hydrophobic.

  • Bromo and Methyl Substituents: The bromine atom and the methyl group further increase the molecule's lipophilicity (fat-solubility), which generally corresponds to lower aqueous solubility.

  • Carboxamide Group: While the carboxamide group is polar and capable of hydrogen bonding, its contribution may not be sufficient to overcome the hydrophobicity of the rest of the molecule.[1]

The most critical feature for troubleshooting is the pyridine ring's nitrogen atom. Pyridine and its derivatives are weak bases.[2] The nitrogen atom can accept a proton (become protonated) to form a positively charged pyridinium ion. This ionized form is significantly more polar and, therefore, more soluble in water.[3]

Initial Troubleshooting Step: pH Adjustment

The first and most effective strategy is to investigate the compound's pH-dependent solubility. By lowering the pH of your aqueous medium, you can increase the proportion of the more soluble protonated form.

A systematic approach is crucial. We recommend creating a pH-solubility profile to identify the optimal pH range for your experiments.

Q2: How do I systematically determine the optimal pH for solubilizing my compound?

A2: A pH-solubility profile is a fundamental experiment to characterize an ionizable compound. The goal is to determine the solubility across a range of pH values. Pyridine itself has a pKa of approximately 5.2, meaning it is about 50% protonated at pH 5.2.[2] For significant protonation and solubility increase, you should aim for a pH at least 1-2 units below the compound's pKa.[3]

Here is a detailed protocol to generate this profile.

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the approximate solubility of 5-Bromo-2-methylpyridine-3-carboxamide at various pH levels.

Materials:

  • 5-Bromo-2-methylpyridine-3-carboxamide

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8) or a universal buffer system.

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • Deionized water.

  • Microcentrifuge tubes.

Equipment:

  • Calibrated pH meter.

  • Vortex mixer.

  • Thermostatic shaker/incubator (set to your experimental temperature, e.g., 25°C or 37°C).

  • Microcentrifuge.

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS, or a UV-Vis spectrophotometer with a valid standard curve).

Procedure:

  • Prepare Buffers: Prepare a series of buffers covering a pH range from approximately 3.0 to 8.0.

  • Add Excess Compound: To a set of microcentrifuge tubes, add an excess amount of the solid compound (e.g., 2-5 mg) to a fixed volume of each buffer (e.g., 1 mL). The key is to ensure undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the tubes and place them in a thermostatic shaker. Allow them to equilibrate for a set period (e.g., 24-48 hours). This ensures the solution is saturated.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully collect a known volume of the clear supernatant from each tube. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase or solvent for your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using your validated analytical method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the corresponding pH on the x-axis.

Interpreting the Results: You should observe a significant increase in solubility as the pH decreases, particularly below pH 6. This data will guide you to the lowest pH that is compatible with your experimental system while achieving the desired concentration.

Logical Workflow for Solubility Troubleshooting

The following diagram outlines the decision-making process for addressing solubility challenges.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Low Aqueous Solubility Observed B Step 1: pH Adjustment A->B C Create pH-Solubility Profile (Protocol 1) B->C D Is required concentration achieved at a compatible pH? C->D E Step 2: Co-Solvent Screening D->E No J Solution Ready for Experiment D->J Yes F Test DMSO, Ethanol, PEG 400, etc. (Protocol 2) E->F G Is solubility sufficient with acceptable co-solvent %? F->G H Step 3: Advanced Strategies G->H No G->J Yes I Salt Formation Solid Dispersions Complexation (Cyclodextrins) H->I

Caption: A systematic workflow for troubleshooting low aqueous solubility.

Q3: My experiment is sensitive to low pH. What is the next best approach if pH adjustment is not an option?

A3: If modifying the pH is incompatible with your assay's integrity (e.g., it affects cell viability or protein stability), the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[3]

Commonly used co-solvents in research and pharmaceutical development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Propylene Glycol (PG)

It is critical to screen both the type of co-solvent and its concentration, as high percentages can be toxic to cells or interfere with assays.

Protocol 2: Co-Solvent Solubility Screening

Objective: To identify a suitable co-solvent and its minimal effective concentration for solubilizing 5-Bromo-2-methylpyridine-3-carboxamide.

Materials:

  • 5-Bromo-2-methylpyridine-3-carboxamide

  • Primary aqueous solvent (e.g., your specific cell culture media or buffer at its required pH).

  • A selection of co-solvents: DMSO, Ethanol, PEG 400.

Procedure:

  • Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of a strong organic solvent, typically DMSO (e.g., 50 mM). Ensure it is fully dissolved.

  • Prepare Co-Solvent Mixtures: In separate tubes, prepare a range of co-solvent/aqueous buffer mixtures. For example, create solutions containing 1%, 2%, 5%, and 10% (v/v) of DMSO in your primary buffer. Repeat for ethanol and PEG 400.

  • Spike and Observe: Add a small volume of your high-concentration stock solution to each co-solvent mixture to achieve your target final concentration. Vortex immediately and observe for any precipitation (cloudiness).

  • Equilibrate and Assess: Let the solutions stand at the experimental temperature for a period (e.g., 1-2 hours) and observe again for any delayed precipitation.

  • Determine Optimal Conditions: Identify the lowest percentage of each co-solvent that maintains the compound in solution at the target concentration. This information is crucial for minimizing potential artifacts in your experiment.

Data Summary Example:

Co-SolventConcentration (v/v)Target Compound Conc.Solubility Result
DMSO1%100 µMPrecipitation
DMSO5%100 µMClear Solution
Ethanol5%100 µMPrecipitation
Ethanol10%100 µMClear Solution
PEG 4005%100 µMPrecipitation
PEG 40010%100 µMSlight Haze

From this hypothetical data, 5% DMSO would be the preferred choice as it is effective at the lowest concentration.

Mechanism of pH-Dependent Solubility Increase

The diagram below illustrates the chemical equilibrium responsible for the increased solubility of 5-Bromo-2-methylpyridine-3-carboxamide in acidic conditions.

Caption: Equilibrium between the neutral and protonated forms of the compound.

Q4: When should I consider more advanced techniques like salt formation?

A4: You should consider advanced techniques when:

  • High concentrations are required that cannot be achieved with pH or co-solvent modification alone.

  • You are moving towards in vivo studies or pre-formulation development where a stable, solid, and readily soluble form of the drug is needed.

  • The use of co-solvents is not permissible for the final application.

Salt Formation: Since 5-Bromo-2-methylpyridine-3-carboxamide has a basic nitrogen, it can be reacted with an acid (e.g., hydrochloric acid, methanesulfonic acid) to form a salt.[3] This salt form is often a crystalline solid with significantly higher aqueous solubility and a faster dissolution rate compared to the free base. This is a common and highly effective strategy in pharmaceutical development.[4]

Other Advanced Methods: For very challenging compounds, other formulation strategies can be employed, such as creating amorphous solid dispersions, using complexation agents like cyclodextrins, or reducing particle size to the nanoscale.[5][6][7] These methods typically require specialized equipment and expertise in formulation science.

References
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PMC. [Link]

  • Techniques to improve the solubility of poorly soluble drugs. (2012). ResearchGate. [Link]

  • (Open Access) Approaches to improve solubility of poorly water soluble drugs. (2014). SciSpace. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. (2026). PriMera Scientific Publications. [Link]

  • Aromatic Compounds vs Amides: Solubility Challenges. (2026). Solubilitydata. [Link]

  • 5-Bromo-N-methylpyridine-3-carboxamide. (n.d.). PubChem. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Bromo-3-methylpyridine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-N-methylpyridine-2-carboxamide. (n.d.). Shandong Kunda Biotechnology Co Ltd. Retrieved from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. [Link]

  • A Reversible pH-Dependent Intramolecular Pyridine−Aldehyde Cyclization. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. (2014). Crystal Growth & Design - ACS Publications. [Link]

  • Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid. (2021). MDPI. [Link]

  • Polymer composition for pH dependent dissolution behavior and process for preparation thereof. (2006).
  • 5-Bromo-2-chloro-N-methylpyridine-3-carboxamide — Chemical Substance Information. (n.d.). PubChem. Retrieved from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (n.d.). RSC Advances (RSC Publishing). [Link]

  • Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate. [Link]

  • Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. (n.d.). PubMed. Retrieved from [Link]

  • Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods. (2019).

Sources

Troubleshooting

Optimizing HPLC mobile phase for 5-Bromo-2-methylpyridine-3-carboxamide analysis

Answering your request with the persona of a Senior Application Scientist, here is the technical support center for optimizing HPLC mobile phase for 5-Bromo-2-methylpyridine-3-carboxamide analysis. Technical Support Cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request with the persona of a Senior Application Scientist, here is the technical support center for optimizing HPLC mobile phase for 5-Bromo-2-methylpyridine-3-carboxamide analysis.

Technical Support Center: Analysis of 5-Bromo-2-methylpyridine-3-carboxamide

Welcome to the technical support guide for the HPLC analysis of 5-Bromo-2-methylpyridine-3-carboxamide. This document is designed for researchers, analytical scientists, and drug development professionals. It provides a comprehensive set of FAQs and troubleshooting guides based on fundamental chromatographic principles and field-proven experience to help you develop and optimize a robust, accurate, and reliable analytical method.

Section 1: Analyte Characteristics & Initial Method Parameters

Understanding the physicochemical properties of your analyte is the critical first step in developing any HPLC method. 5-Bromo-2-methylpyridine-3-carboxamide is a substituted pyridine derivative, and its structure dictates its chromatographic behavior.

The key structural features influencing its analysis are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and prone to protonation. This is the primary cause of peak tailing on traditional silica-based columns due to interaction with acidic silanol groups.[1]

  • Aromatic System: The presence of the substituted ring system allows for strong UV absorbance, making UV detection a suitable choice.

  • Bromine and Carboxamide Groups: These functional groups contribute to the overall polarity and hydrophobicity of the molecule.

Based on its structure and data from similar compounds, we can establish a scientifically sound starting point for method development.

PropertyEstimated Value / Recommended Starting PointRationale & Expert Commentary
Molecular Formula C₇H₇BrN₂OConfirmed chemical structure.
Molecular Weight 215.05 g/mol Essential for mass spectrometry and concentration calculations.[2]
pKa (Pyridine Nitrogen) ~2.5 - 4.0The pKa of pyridine is ~5.2. Electron-withdrawing groups (bromo, carboxamide) will lower this value. Operating at a pH at least 2 units below the pKa ensures the analyte is fully and consistently protonated, leading to reproducible retention.[3][4]
logP ~1.0 - 2.0Estimated based on similar structures.[5][6] This value indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.
UV λmax Scan from 200-400 nm; Start at ~260 nmPyridine derivatives typically exhibit strong absorbance in the mid-UV range.[7] An initial UV scan of a standard solution is required to determine the exact absorbance maximum for optimal sensitivity.
Recommended Column Modern, end-capped C18, 150 x 4.6 mm, 3.5 µmA high-purity, base-deactivated silica column is critical to minimize peak tailing. Columns specifically marketed for good peak shape with basic compounds are highly recommended.[1]
Initial Mobile Phase A: 20 mM Potassium Phosphate, pH 2.5B: AcetonitrileThis mobile phase directly addresses the primary challenge of analyzing basic compounds by suppressing silanol activity.[8] Acetonitrile is a good general-purpose organic modifier.
Starting Gradient 5% to 95% B over 20 minutesA broad initial gradient is an efficient way to determine the approximate organic solvent concentration needed to elute the analyte and any potential impurities.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up the analysis.

Q1: Why is my peak for 5-Bromo-2-methylpyridine-3-carboxamide tailing severely?

A1: Peak tailing is the most common issue for this class of compounds. It is almost always caused by a secondary ionic interaction between the positively charged (protonated) pyridine nitrogen of your analyte and negatively charged (ionized) residual silanol groups on the surface of the HPLC column's silica packing material.[8] This interaction slows down a portion of the analyte molecules as they pass through the column, resulting in a "tail."

To fix this, you must disrupt this secondary interaction. The most effective strategies are:

  • Lower the Mobile Phase pH: Adjust your aqueous mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid. This suppresses the ionization of the silanol groups, neutralizing their negative charge and preventing the ionic interaction.[1]

  • Use a High-Performance Column: Employ a modern, high-purity silica column that is densely bonded and end-capped. These columns have very few accessible silanol groups, significantly improving peak shape for basic analytes.

G cluster_0 Problem: Peak Tailing at Neutral pH cluster_1 Solution: Low pH Mobile Phase Analyte Analyte (R₃N⁺H) Silanol Silica Surface (Si-O⁻) Analyte->Silanol Ionic Interaction (Causes Tailing) Analyte_H Analyte (R₃N⁺H) Silanol_H Silica Surface (Si-OH) (Protonated) Analyte_H->Silanol_H Interaction Mitigated (Symmetric Peak)

Mechanism of peak tailing and its mitigation by low pH.

Q2: What is the best organic solvent to use: acetonitrile or methanol?

A2: Both acetonitrile (ACN) and methanol (MeOH) can be effective. Acetonitrile is generally the preferred starting solvent because it has a lower viscosity (leading to lower backpressure) and often provides sharper peaks and different selectivity compared to methanol. However, methanol should always be evaluated during method development, as switching the organic solvent can significantly alter the elution order of the main peak relative to its impurities, which can be crucial for achieving resolution.[9]

Q3: My analyte is not retaining on the C18 column. What should I do?

A3: If you are seeing little to no retention (i.e., the peak elutes at or near the void volume), it indicates the analyte is too polar for the current conditions. First, ensure your mobile phase contains a low percentage of organic solvent (e.g., start at 5% ACN or MeOH). If retention is still poor, it may be necessary to use a column with a more polar stationary phase, such as a Polar-Embedded or a Phenyl-Hexyl phase, which offer alternative selectivity and enhanced retention for more polar compounds.

Q4: How do I choose the right buffer and concentration?

A4: The buffer's role is to maintain a constant pH, which is critical for reproducible retention times.[9]

  • For UV detection: Phosphate buffers are excellent for controlling pH in the 2.0-3.0 range and have low UV absorbance.[10] A concentration of 10-25 mM is typically sufficient.

  • For Mass Spectrometry (MS) detection: You must use volatile buffers. Formic acid (0.1%) or ammonium formate/acetate are the industry standards. Phosphates are non-volatile and will contaminate an MS system.[11]

Section 3: In-Depth Troubleshooting Guide

This section provides detailed, step-by-step solutions to more complex issues.

Problem: Poor Resolution Between the Main Peak and an Impurity

You have a symmetric peak for your main analyte, but it is co-eluting or poorly resolved from a nearby impurity.

G Start Poor Resolution (Rs < 1.5) Step1 Optimize Gradient Slope (Isocratic or Shallow Gradient) Start->Step1 Step2 Change Organic Solvent (Switch ACN to MeOH or vice-versa) Step1->Step2 No Improvement End Resolution Achieved (Rs > 2.0) Step1->End Success Step3 Adjust Mobile Phase pH (e.g., from 2.5 to 3.5 or 6.0) Step2->Step3 No Improvement Step2->End Success Step4 Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) Step3->Step4 No Improvement Step3->End Success Step4->End Success

Sources

Optimization

Best recrystallization solvents for 5-Bromo-2-methylpyridine-3-carboxamide purification

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methylpyridine-3-carboxamide via recrystallization. The methodologies and recommendations are...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 5-Bromo-2-methylpyridine-3-carboxamide via recrystallization. The methodologies and recommendations are designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Bromo-2-methylpyridine-3-carboxamide to consider for recrystallization?

Understanding the compound's properties is the first step in designing an effective purification strategy. The polarity of the molecule is influenced by the pyridine ring, the electron-withdrawing bromine atom, and the hydrogen-bonding capabilities of the primary carboxamide group.

Table 1: Physicochemical Properties of 5-Bromo-2-methylpyridine-3-carboxamide

PropertyValueSource
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
CAS Number 1346541-61-4[1]
IUPAC Name 5-bromo-2-methylnicotinamide[1]
Appearance Likely an off-white to yellow solidInferred
Melting Point Not publicly documented. Experimental determination is required.-
Solubility Not publicly documented. Requires experimental screening.-

Expert Insight: The presence of both a pyridine nitrogen and a primary amide group suggests that the molecule has a moderate to high polarity and is capable of acting as both a hydrogen bond donor and acceptor. This is a critical factor for solvent selection.

Q2: Which solvents are recommended for the recrystallization of 5-Bromo-2-methylpyridine-3-carboxamide?

A suitable recrystallization solvent should dissolve the compound completely when hot but poorly when cold. While specific data for this compound is scarce, we can draw authoritative recommendations from literature on structurally similar pyridine carboxamides.[2][3] A systematic screening process is the most reliable method for identifying the optimal solvent or solvent system.

Table 2: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale & Citation
Ethanol Polar Protic78Commonly effective for pyridine carboxamides.[2]
Isopropanol Polar Protic82A slightly less polar alcohol, successfully used for similar structures.[3]
Ethyl Acetate Polar Aprotic77Often used in the workup and purification of pyridine derivatives.[2][4][5]
Toluene Non-polar111Effective for recrystallizing related heterocyclic compounds.[3][6]
Acetone Polar Aprotic56A versatile solvent, can be used alone or in a solvent pair.[6]
Water Polar Protic100May be a suitable anti-solvent when paired with a miscible organic solvent like ethanol or acetone.
Hexanes Non-polar~69Unlikely to be a primary solvent but is an excellent anti-solvent when paired with toluene or ethyl acetate.[3]

Solvent Pairs: If no single solvent provides the ideal solubility profile, a binary solvent system is recommended. Common pairs to investigate include:

  • Ethanol-Water

  • Acetone-Water

  • Toluene-Hexanes[3]

  • Ethyl Acetate-Hexanes

Q3: How do I perform a solvent screening experiment to find the ideal recrystallization solvent?

A methodical, small-scale experiment is the most efficient way to determine the best solvent system, saving time and valuable material.

Experimental Protocol: Micro-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude 5-Bromo-2-methylpyridine-3-carboxamide into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. A good candidate solvent will NOT dissolve the compound at this stage.

  • Heating: Gently heat the test tubes that showed poor cold solubility in a sand bath or on a hot plate. Continue to add the hot solvent dropwise until the compound just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the saturated solutions to cool slowly to room temperature. A successful recrystallization will show the formation of well-defined crystals.

  • Ice Bath: Further cool the test tubes in an ice-water bath for 15-20 minutes to maximize crystal yield.

  • Evaluation: Assess the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound in a minimal volume of hot solvent and yields a large amount of pure crystals upon cooling.

Solvent_Screening_Workflow cluster_prep Preparation cluster_test Solubility Test cluster_cool Crystallization cluster_eval Evaluation A Place ~25mg crude product in test tubes B Add 0.5 mL solvent at room temp A->B C Does it dissolve? B->C D Discard Solvent (Too Soluble) C->D Yes E Heat gently. Add hot solvent dropwise until dissolved C->E No F Cool slowly to room temp E->F G Cool in ice bath F->G H Assess crystal yield and quality G->H

Caption: Workflow for selecting an optimal recrystallization solvent.

Q4: What is a general protocol for recrystallizing 5-Bromo-2-methylpyridine-3-carboxamide?

Once a suitable solvent has been identified from your screening, you can proceed with a bulk recrystallization.

Experimental Protocol: Bulk Recrystallization

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen solvent required to create a slurry. Heat the mixture on a hot plate with stirring to a gentle boil. Continue adding small portions of hot solvent until the compound has completely dissolved.

  • Decolorization (Optional): If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal (if used).

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the solvent's boiling point and the compound's melting point.

Recrystallization_Protocol A 1. Dissolve Crude in Minimum Hot Solvent B 2. Hot Filtration (Removes Insolubles) A->B C 3. Slow Cooling (Forms Crystals) B->C D 4. Ice Bath (Maximizes Yield) C->D E 5. Vacuum Filtration & Cold Wash (Isolates) D->E F Pure Crystalline Product E->F

Caption: The five key stages of a successful bulk recrystallization.

Q5: My compound is not crystallizing and has 'oiled out'. What should I do?

"Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the melting point of the compound is lower than the temperature of the solution.

Troubleshooting Steps:

  • Re-heat and Add Solvent: Heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to reduce the saturation level. Then, attempt to cool it again, but more slowly.

  • Induce Crystallization: If crystals still do not form, try one of the following methods:

    • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of the pure compound (if available) to the cooled solution to act as a template for crystallization.

  • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Re-evaluate your solvent screening, perhaps focusing on a solvent pair or a solvent with a lower boiling point.

References

  • PubChem. 5-Bromo-N-methylpyridine-3-carboxamide. [Link]

  • Google Patents.
  • ChemicalBook. 5-BROMO-2-CARBOXY-3-METHYLPYRIDINE | 886365-43-1. [Link]

  • Google Patents. WO2006002860A1 - Process for preparing carboxamide pyridine derivatives used as intermediates in the synthesis of nk-1 receptor antagonists.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • University of Alberta. RECRYSTALLISATION. [Link]

  • PubChem. 5-Bromo-3-methylpyridine-2-carboxylic acid. [Link]

  • NextSDS. 5-BroMo-3-Methylpyridine-2-carboxaMide — Chemical Substance Information. [Link]

  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • NIScPR. Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water and ADMET and protein-compounds interac. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 5-Bromo-2-methylpyridine-3-carboxamide Coupling Reactions

Welcome to the technical support center for navigating the complexities of coupling reactions with 5-Bromo-2-methylpyridine-3-carboxamide. This sterically hindered and electronically distinct heteroaryl halide presents u...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with 5-Bromo-2-methylpyridine-3-carboxamide. This sterically hindered and electronically distinct heteroaryl halide presents unique challenges in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

The Challenge: Understanding the Steric and Electronic Hurdles

The primary obstacle in coupling reactions involving 5-Bromo-2-methylpyridine-3-carboxamide lies in the steric hindrance imposed by the methyl group at the C2 position, adjacent to the bromine at C5 and the carboxamide at C3. This arrangement can physically block the approach of the bulky transition metal catalysts required for reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2] Furthermore, the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group can influence the reactivity of the C-Br bond.

Troubleshooting Guides & FAQs

This section is structured to address common issues encountered during experimentation in a direct question-and-answer format.

Low or No Yield in Suzuki-Miyaura Coupling

Q1: I'm observing very low to no conversion in my Suzuki-Miyaura reaction with 5-Bromo-2-methylpyridine-3-carboxamide. What are the most likely causes and how can I fix it?

A1: This is a classic issue stemming from a combination of steric hindrance and catalyst deactivation. Here’s a systematic approach to troubleshoot:

  • Catalyst and Ligand Selection are Critical: The choice of the palladium catalyst and, more importantly, the phosphine ligand is paramount for success with sterically demanding substrates.[1][2]

    • Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, or RuPhos). These ligands stabilize the palladium center, promote the crucial oxidative addition step, and their steric bulk can help create a more accessible coordination sphere around the metal.[1][3][4]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another excellent option. Their strong sigma-donating ability and steric bulk can be highly effective in promoting coupling with challenging substrates.[5]

    • Precatalysts: Consider using palladium precatalysts, such as those from the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, which can generate the active Pd(0) species more efficiently in situ.[6][7]

  • Base and Solvent Optimization:

    • Base Selection: A common cause of failure is an inappropriate base. For sterically hindered couplings, stronger, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases like sodium carbonate (Na₂CO₃).[1]

    • Solvent System: The choice of solvent can significantly impact solubility and reaction kinetics. Anhydrous, degassed solvents like 1,4-dioxane, toluene, or a mixture of dioxane and water are standard. Ensure your solvents are rigorously deoxygenated to prevent catalyst oxidation.[8]

  • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically hindered substrates.[1] However, be mindful that excessively high temperatures can lead to catalyst decomposition.[3]

  • Reagent Quality: The purity of your boronic acid is crucial. Boronic acids can dehydrate to form boroxines upon storage, which are often less reactive. It's advisable to use fresh or properly stored boronic acids.[3]

Side Reactions and Impurities in Buchwald-Hartwig Amination

Q2: My Buchwald-Hartwig amination is producing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen) and other side products. How can I improve the selectivity?

A2: Hydrodehalogenation is a common side reaction, particularly with electron-deficient aryl halides and when the desired C-N bond formation is slow. Here’s how to address it:

  • Ligand Choice is Key to Reductive Elimination: The ligand influences the rate of reductive elimination, the final step that forms the desired C-N bond. For hindered systems, ligands that accelerate this step are crucial.

    • Bidentate vs. Monodentate Ligands: While monodentate bulky phosphine ligands are often the first choice, bidentate ligands like BINAP or DPPF can sometimes suppress side reactions by creating a more rigid coordination sphere around the palladium.[9]

    • Ligand Screening: A systematic screen of different Buchwald-type ligands is often the most effective strategy to identify the optimal one for your specific amine coupling partner.

  • Base Strength and Concentration: The choice and amount of base are critical.

    • Weaker Bases for Sensitive Substrates: If your substrate contains base-labile functional groups, a weaker base like potassium carbonate (K₂CO₃) might be necessary, though this may require higher temperatures or longer reaction times.

    • Careful Stoichiometry: Using a large excess of a strong base like sodium tert-butoxide (NaOtBu) can sometimes promote side reactions. Try using a more precise stoichiometry (e.g., 1.2-1.5 equivalents).

  • Reaction Temperature and Time:

    • Lowering the Temperature: While counterintuitive, sometimes lowering the reaction temperature can disfavor the hydrodehalogenation pathway relative to the desired amination.[3]

    • Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating, which can lead to product degradation or side reactions.

Challenges in Sonogashira Coupling

Q3: I'm struggling to get my Sonogashira coupling to work with 5-Bromo-2-methylpyridine-3-carboxamide and a terminal alkyne. What are some common pitfalls?

A3: Sonogashira couplings can be sensitive, and the steric hindrance of your substrate adds another layer of complexity.

  • Copper Co-catalyst Issues: The traditional Sonogashira reaction uses a copper(I) co-catalyst.[10]

    • Homocoupling (Glaser Coupling): A major side reaction is the copper-catalyzed homocoupling of the alkyne. This is often exacerbated by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere.[10][11]

    • Copper-Free Conditions: Consider a copper-free Sonogashira protocol. In these systems, the choice of base and ligand is even more critical to facilitate the catalytic cycle.[12][13]

  • Catalyst System:

    • Palladium Source: Both Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used. For challenging substrates, using a more active Pd(0) source or a precatalyst might be beneficial.[13]

    • Ligand Effects: While triphenylphosphine is the standard ligand, more electron-rich and bulky phosphines can sometimes improve yields with hindered substrates.[13]

  • Base and Solvent:

    • Amine Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used and often serves as the solvent as well.[12] The basicity and steric hindrance of the amine can influence the reaction rate.

    • Solvent Choice: If solubility is an issue, a co-solvent like THF or DMF can be used.

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction

This protocol is a starting point for optimization.

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 3 equivalents) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add 5-Bromo-2-methylpyridine-3-carboxamide (1 equivalent) and the arylboronic acid (1.5 equivalents).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

ParameterStarting ConditionAlternative Conditions to Screen
Palladium Source Pd₂(dba)₃Pd(OAc)₂, PEPPSI-IPr
Ligand XPhosSPhos, RuPhos, NHC ligands (e.g., IPr)
Base K₃PO₄Cs₂CO₃, K₂CO₃
Solvent 1,4-DioxaneToluene, Dioxane/H₂O (e.g., 10:1)
Temperature 100 °C80 °C, 110 °C

Visualizing the Troubleshooting Workflow

A logical approach is crucial when troubleshooting. The following diagram illustrates a typical workflow for addressing low-yield coupling reactions.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Reagents Verify Reagent Purity & Stoichiometry (Aryl Halide, Coupling Partner, Base) Start->Check_Reagents Check_Atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) Check_Reagents->Check_Atmosphere Optimize_Catalyst Optimize Catalyst System (Screen Ligands & Pd Source) Check_Atmosphere->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Optimize_Catalyst->Optimize_Conditions Analysis Analyze Side Products (e.g., Hydrodehalogenation, Homocoupling) Optimize_Conditions->Analysis Success Successful Coupling Optimize_Conditions->Success Improved Yield Analysis->Optimize_Catalyst Informed Re-optimization

Caption: A systematic workflow for troubleshooting low-yield coupling reactions.

The Catalytic Cycle: A Visual Representation

Understanding the catalytic cycle is key to rational troubleshooting. Here is a simplified representation of the Suzuki-Miyaura coupling cycle.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal + R-B(OR)2 PdII_Biaryl Aryl-Pd(II)-R L2 Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 + Aryl-R

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

References

  • Gagnon, A., & Bédard, A. C. (2012). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. Organic Letters, 14(11), 2894–2897. Retrieved from [Link]

  • Al-Amin, M., & Yamamoto, Y. (2011). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Tetrahedron Letters, 52(33), 4353–4356. Retrieved from [Link]

  • van der Vight, L. E., et al. (2020). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. Journal of the American Chemical Society, 142(22), 10168–10177. Retrieved from [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Retrieved from [Link]

  • Shao, B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3244-3246. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. Journal of the American Chemical Society, 143(39), 16226–16235. Retrieved from [Link]

  • St. Denis, J. D., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 24(1), 173–177. Retrieved from [Link]

  • Chen, K., & Li, Z. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(2), 616–619. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 16(6), 1156–1184. Retrieved from [Link]

  • Semproni, M. R., et al. (2020). C(sp2)–H Activation with Bis(silylene)pyridine Cobalt(III) Complexes: Catalytic Hydrogen Isotope Exchange of Sterically-Hindered C–H Bonds. Organometallics, 39(22), 4093–4102. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]

  • Gelman, D., & Gandelman, M. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Heterocycles, 99(2), 765. Retrieved from [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(20), 2381-2395. Retrieved from [Link]

  • Wang, L., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 73(15), 6031–6034. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridines. Retrieved from [Link]

  • Kelly, T. R., & Kim, Y. J. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 249–252. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Reddit. (n.d.). Troubleshooting a C–N Coupling Reaction. Retrieved from [Link]

  • Snieckus, V., et al. (2007). Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls. The Journal of Organic Chemistry, 72(5), 1801–1805. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions catalyzed by a water-soluble Pd–salen complex under aerobic conditions. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]

  • Le CPL, et al. (2019). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 25(57), 13046-13063. Retrieved from [Link]

  • Hussain, S., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2609. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Optimization

Preventing thermal degradation of 5-Bromo-2-methylpyridine-3-carboxamide during storage

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage Welcome to the Technical Support Center for 5-Bromo-2-methylpyridine-3-carboxamide. This resource is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Ensuring Stability and Preventing Thermal Degradation During Storage

Welcome to the Technical Support Center for 5-Bromo-2-methylpyridine-3-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a foundational understanding of the chemistry involved to ensure the integrity of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of 5-Bromo-2-methylpyridine-3-carboxamide.

Q1: What are the ideal storage conditions for 5-Bromo-2-methylpyridine-3-carboxamide?

A1: To minimize degradation, 5-Bromo-2-methylpyridine-3-carboxamide should be stored in a cool, dry, and dark place. The recommended storage temperature is room temperature, away from direct sunlight and sources of heat. It is crucial to keep the container tightly sealed to protect it from moisture and atmospheric contaminants.

Q2: I've noticed a slight discoloration (yellowing) of my 5-Bromo-2-methylpyridine-3-carboxamide powder over time. Is it still usable?

A2: Discoloration can be an initial indicator of degradation. While a slight change in color may not always signify a significant loss of purity, it warrants further investigation. We recommend performing a purity analysis, such as High-Performance Liquid Chromatography (HPLC), to quantify the extent of degradation before using the material in a critical experiment. For sensitive applications, using a fresh, non-discolored lot is advisable.

Q3: What are the primary degradation pathways for 5-Bromo-2-methylpyridine-3-carboxamide?

A3: Based on its chemical structure, 5-Bromo-2-methylpyridine-3-carboxamide is susceptible to two primary degradation pathways:

  • Hydrolysis of the amide bond: In the presence of moisture, particularly under acidic or basic conditions, the carboxamide group can hydrolyze to form 5-bromo-2-methylnicotinic acid.[1]

  • Thermal decomposition of the pyridine ring: At elevated temperatures, pyridine and its derivatives can undergo complex degradation reactions, which may involve radical formation and ring opening.[2]

Q4: Is 5-Bromo-2-methylpyridine-3-carboxamide sensitive to light?

A4: Brominated aromatic compounds can be susceptible to photodegradation, often through a debromination process.[3][4] Therefore, it is best practice to store the compound in an opaque or amber container to protect it from light.

II. Troubleshooting Guide: Addressing Specific Degradation Issues

This guide provides a structured approach to troubleshooting common problems encountered during the storage and use of 5-Bromo-2-methylpyridine-3-carboxamide.

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My recent experiments using an older batch of 5-Bromo-2-methylpyridine-3-carboxamide are giving different results compared to when I used a fresh batch. Could this be due to degradation?

  • Answer: Yes, this is a strong possibility. The presence of degradation products can interfere with your reaction, leading to lower yields, unexpected byproducts, or altered biological activity. The primary suspect would be the hydrolysis product, 5-bromo-2-methylnicotinic acid, or other unidentified degradants.

    • Troubleshooting Steps:

      • Confirm Purity: Analyze the older batch using a validated analytical method like HPLC to determine its purity and identify any significant impurity peaks that are not present in the fresh batch.

      • Characterize Impurities: If significant impurities are detected, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify their structures.[5]

      • Use a Fresh Batch: For critical experiments, always use a new, unopened batch of the compound with a certificate of analysis confirming its purity.

Issue 2: Visible changes in the physical appearance of the solid.

  • Question: My 5-Bromo-2-methylpyridine-3-carboxamide has become clumpy and has a faint, unusual odor. What could be the cause?

  • Answer: Clumping is a strong indication of moisture absorption. This can accelerate the hydrolysis of the amide bond to the corresponding carboxylic acid.[1] The odor may be from the release of volatile degradation products.

    • Troubleshooting Steps:

      • Assess Moisture Content: If you have access to the equipment, Karl Fischer titration can be used to determine the water content of the material.

      • Analytical Confirmation: An HPLC analysis will likely show a peak corresponding to 5-bromo-2-methylnicotinic acid. An FTIR analysis may also show changes in the carbonyl and N-H stretching frequencies.

      • Proper Storage: Ensure future batches are stored in a desiccator or a controlled low-humidity environment.

Issue 3: An unknown peak appears in my HPLC chromatogram during routine analysis.

  • Question: I am analyzing my stock solution of 5-Bromo-2-methylpyridine-3-carboxamide and see a new, growing peak over time. What is it?

  • Answer: This is a classic sign of solution-state degradation. The identity of the new peak depends on the solvent and storage conditions. If the solvent is aqueous or contains traces of water, the peak is likely the hydrolysis product, 5-bromo-2-methylnicotinic acid. If the solution is exposed to light, it could be a photodegradation product.

    • Troubleshooting Steps:

      • Forced Degradation Study: To tentatively identify the peak, you can perform a forced degradation study. Subject a small sample of the pure compound to heat, acid, base, and light to see if you can intentionally generate the unknown peak. This can provide strong clues to its identity.

      • LC-MS Analysis: For definitive identification, analyze the degraded sample by LC-MS to obtain the molecular weight of the unknown peak.

      • Prepare Fresh Solutions: For quantitative and sensitive experiments, always use freshly prepared solutions of 5-Bromo-2-methylpyridine-3-carboxamide.

III. Experimental Protocols

This section provides detailed methodologies for assessing the stability and purity of 5-Bromo-2-methylpyridine-3-carboxamide.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is suitable for the routine quality control and stability testing of 5-Bromo-2-methylpyridine-3-carboxamide.

Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

Data Analysis: The purity is calculated using the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study

This study will help to identify potential degradation products and establish the degradation pathways.

  • Sample Preparation: Prepare several vials of 5-Bromo-2-methylpyridine-3-carboxamide at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.05 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.05 M. Incubate at 60°C for 24 hours.

    • Thermal Stress: Incubate a solution at 80°C for 48 hours. Also, place the solid powder in an oven at 80°C for 48 hours.

    • Photolytic Stress: Expose a solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of 5-Bromo-2-methylpyridine-3-carboxamide.

G cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Analytical Investigation cluster_3 Resolution & Prevention Inconsistent Results Inconsistent Results Check Storage Conditions Check Storage Conditions Inconsistent Results->Check Storage Conditions Visual Change Visual Change Visual Change->Check Storage Conditions Unknown HPLC Peak Unknown HPLC Peak Unknown HPLC Peak->Check Storage Conditions HPLC Purity Analysis HPLC Purity Analysis Check Storage Conditions->HPLC Purity Analysis Review Handling Procedures Review Handling Procedures Review Handling Procedures->HPLC Purity Analysis Compare with Fresh Lot Compare with Fresh Lot Compare with Fresh Lot->HPLC Purity Analysis LC-MS for Identification LC-MS for Identification HPLC Purity Analysis->LC-MS for Identification If impurities > specification Forced Degradation Study Forced Degradation Study HPLC Purity Analysis->Forced Degradation Study To identify unknown peaks NMR for Structure Elucidation NMR for Structure Elucidation LC-MS for Identification->NMR for Structure Elucidation For definitive structure Use Fresh Material Use Fresh Material LC-MS for Identification->Use Fresh Material NMR for Structure Elucidation->Use Fresh Material Forced Degradation Study->Use Fresh Material Optimize Storage Optimize Storage Use Fresh Material->Optimize Storage Prepare Fresh Solutions Prepare Fresh Solutions Optimize Storage->Prepare Fresh Solutions Implement Routine QC Implement Routine QC Prepare Fresh Solutions->Implement Routine QC

Caption: Troubleshooting workflow for 5-Bromo-2-methylpyridine-3-carboxamide stability.

V. References

  • MDPI. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. [Link]

  • PubMed. Photodecomposition properties of brominated flame retardants (BFRs). [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. [Link]

Sources

Troubleshooting

Optimizing palladium catalyst load for 5-Bromo-2-methylpyridine-3-carboxamide reactions

Substrate Focus: 5-Bromo-2-methylpyridine-3-carboxamide Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing optimization bottlenecks...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 5-Bromo-2-methylpyridine-3-carboxamide

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing optimization bottlenecks during the palladium-catalyzed cross-coupling of 5-bromo-2-methylpyridine-3-carboxamide. Because this substrate features multiple coordinating heteroatoms, standard high-loading protocols often fail. This guide provides the mechanistic causality, diagnostic logic, and self-validating protocols required to drive your catalyst loading down to the parts-per-million (ppm) level while maximizing yield.

Diagnostic Workflow: Troubleshooting Reaction Failures

Before adjusting your stoichiometry, use the logical relationship diagram below to diagnose the root cause of incomplete conversions based on visual and chemical feedback.

Troubleshooting Start Low Yield / Incomplete Conversion CheckPd Is Pd Black visible? Start->CheckPd YesPd Yes: Catalyst Deactivation CheckPd->YesPd Visual confirmation NoPd No: Slow Oxidative Addition CheckPd->NoPd Solution remains clear/yellow Sol1 Increase Ligand Sterics (e.g., XPhos) Lower Temp YesPd->Sol1 Prevent aggregation Sol2 Switch to Palladacycle Increase Base Strength NoPd->Sol2 Accelerate activation

Diagnostic workflow for troubleshooting cross-coupling reaction failures.

Frequently Asked Questions (FAQs)

Q1: Why does 5-bromo-2-methylpyridine-3-carboxamide cause rapid catalyst deactivation compared to standard aryl bromides? A: This substrate presents a unique trifecta of coordination challenges. The pyridine nitrogen is a strong σ-donor that can coordinate to electrophilic Pd(II) intermediates, sequestering the catalyst off-cycle[1]. Furthermore, the primary carboxamide group (-CONH₂) can act as a bidentate ligand in conjunction with the pyridine ring. The formation of the highly active monoligated L1Pd(0) species—which is essential for the catalytic cycle—is easily disrupted if the substrate outcompetes the designed phosphine ligand for the coordination sphere[2]. When the catalyst is trapped in these off-cycle states, it cannot undergo transmetalation, leading to eventual decomposition.

Q2: How do I transition from traditional mol% to ppm-level Pd loading for this substrate? A: Historically, cross-coupling reactions utilized 1–5 mol% palladium (10,000–50,000 ppm), an excess that masks underlying inefficiencies in the catalytic cycle[3]. To successfully drop to 100–500 ppm, you must abandon simple salts like Pd(OAc)₂. Unligated or loosely ligated Pd salts require in situ reduction, which is inefficient and leaves the metal vulnerable to aggregation. Instead, use pre-formed palladacycles (e.g., Buchwald G3 or G4 precatalysts). These complexes enforce a strict 1:1 Ligand-to-Palladium ratio and guarantee the rapid, quantitative generation of the active L1Pd(0) species upon activation by a mild base[2].

Q3: What does the sudden appearance of "Palladium Black" indicate, and how do I fix it? A: Palladium black is the visual manifestation of catalyst agglomeration and death. In a healthy cycle, Pd transitions rapidly between Pd(0) and Pd(II). However, if the oxidative addition step is sluggish, the transient Pd(0) species remains exposed. Without the stabilizing electronic interactions from a bulky biaryl phosphine (like XPhos or BrettPhos), these Pd(0) atoms aggregate into nanoparticles, permanently precipitating out of solution as a black solid[2]. To fix this, increase the steric bulk of your ligand to prevent the formation of unreactive bis-ligated Pd(II) complexes, and ensure your solvent is rigorously degassed.

Quantitative Catalyst & Ligand Screening Data

To optimize the reaction, it is critical to compare how different precatalyst systems handle the coordinating nature of the bromopyridine substrate. The table below summarizes the causality between catalyst architecture and reaction success.

Precatalyst SystemLigand ArchitecturePd LoadingTimeConversion (%)Visual Observation & Mechanistic Note
Pd(OAc)₂ + PPh₃ Small, monodentate5 mol% (50,000 ppm)12 h45%Heavy Pd black. L₂Pd(0) forms, but oxidative addition is too slow.
Pd₂(dba)₃ + XPhos Bulky, biaryl1 mol% (10,000 ppm)8 h82%Slight graying. dba ligands compete with XPhos, slowing activation.
SPhos Pd G3 Bulky, biaryl500 ppm6 h91%Clear yellow. Good stabilization, but slightly slower transmetalation.
XPhos Pd G3 Highly bulky, biaryl500 ppm4 h>99%Clear yellow. Optimal L1Pd(0) formation; outcompetes pyridine chelation.
Self-Validating Experimental Protocol: Low-ppm Suzuki-Miyaura Coupling

This protocol outlines the methodology for coupling 5-bromo-2-methylpyridine-3-carboxamide with a standard aryl boronic acid using 500 ppm of palladium. The procedure is designed as a self-validating system: at each critical juncture, a physical observation will confirm whether the chemical logic is sound.

ExperimentalWorkflow Step1 1. Reagent Dispensing (Substrate, Boronic Acid, Base) Step2 2. Precatalyst Addition (500 ppm XPhos Pd G3) Step1->Step2 Step3 3. Rigorous Degassing (3x Freeze-Pump-Thaw) Step2->Step3 Step4 4. Thermal Activation (Heat to 80°C) Step3->Step4 Ensure O2 < 5 ppm Step5 5. In-Process Monitoring (HPLC/UPLC at 2h) Step4->Step5 Check for homogeneous yellow solution

Step-by-step experimental workflow for low-ppm palladium cross-coupling.

Step 1: Reagent Preparation & Stoichiometry Charge a dry Schlenk flask with 5-bromo-2-methylpyridine-3-carboxamide (1.0 equiv), the aryl boronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv). Causality: K₃PO₄ is chosen over carbonate bases because its superior solubility in aqueous/organic mixtures accelerates the transmetalation step, preventing the Pd(II) intermediate from stalling.

Step 2: Catalyst Introduction Add exactly 0.05 mol% (500 ppm) of XPhos Pd G3 precatalyst. Self-Validation Check: The solid mixture should remain stable at room temperature. If any immediate discoloration occurs, your reagents contain trace moisture or acidic impurities that are prematurely degrading the precatalyst.

Step 3: Solvent Addition and Rigorous Degassing Add a 4:1 mixture of 1,4-Dioxane and H₂O. Immediately subject the flask to three consecutive freeze-pump-thaw cycles. Causality: At 500 ppm, even trace atmospheric oxygen will irreversibly oxidize the L1Pd(0) active species[2]. Nitrogen sparging is insufficient for ppm-level chemistry; freeze-pump-thaw is mandatory.

Step 4: Thermal Activation Backfill with argon and heat the reaction strictly to 80 °C. Self-Validation Check: Observe the solution exactly 15 minutes after reaching 80 °C. The solution must be a homogeneous, clear yellow .

  • If the solution is cloudy black , the catalytic cycle has collapsed. This validates that either oxygen was introduced, or the base is insufficiently soluble to drive transmetalation, leaving the Pd(II) intermediate vulnerable to decomposition.

  • If the solution is colorless , the G3 precatalyst has not activated. Verify the base equivalence and water content.

Step 5: Reaction Quench and Analysis After 4 hours, cool to room temperature. The solution should retain its yellow hue. Analyze via UPLC to confirm >99% conversion.

Mechanistic Pathway & Failure Modes

Understanding the catalytic cycle is the ultimate tool for troubleshooting. The diagram below illustrates the desired L1Pd(0) pathway and highlights the specific vulnerability where 5-bromo-2-methylpyridine-3-carboxamide attempts to poison the system.

Mechanism Pd0 L1Pd(0) Active Species OxAdd Oxidative Addition (C5-Br cleavage) Pd0->OxAdd PdII L1Pd(II)(Ar)(Br) OxAdd->PdII TransMet Transmetalation PdII->TransMet Poison Off-Cycle Chelation (Pyridine/Carboxamide) PdII->Poison Ligand Dissociation PdII_Ar L1Pd(II)(Ar)(Ar') TransMet->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Release

L1Pd(0) catalytic cycle highlighting off-cycle chelation risks.

References
  • [4] Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development - ACS Publications. 4

  • [1] Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). 1

  • [3] Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications.3

  • [2] Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC. 2

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-methylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-methylpyridine-3-carboxamide. I...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 5-Bromo-2-methylpyridine-3-carboxamide. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established principles of NMR spectroscopy, substituent effects on pyridine rings, and comparative data from the structurally similar analog, N-[5-Bromo-2-methylpyridine-3-yl]acetamide, to offer a robust reference for researchers.

Introduction: The Importance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemistry, indispensable for the unambiguous structural elucidation of organic molecules. For professionals in drug development and chemical research, obtaining a clean and well-resolved NMR spectrum is a critical step in verifying the synthesis of a target compound, assessing its purity, and ensuring its identity. 5-Bromo-2-methylpyridine-3-carboxamide is a substituted pyridine derivative, a class of compounds frequently encountered in medicinal chemistry. Its NMR spectrum is characterized by the specific electronic environments of its hydrogen and carbon nuclei, which are influenced by the electronegativity of the nitrogen atom and the effects of the bromo, methyl, and carboxamide substituents.

Predicted ¹H and ¹³C NMR Spectra

The following sections detail the predicted chemical shifts (δ) and coupling constants (J) for 5-Bromo-2-methylpyridine-3-carboxamide. These predictions are based on the foundational principles of NMR spectroscopy applied to substituted pyridine systems.[1][2] The analysis explains the rationale behind the expected spectral features, providing a solid basis for comparison with experimentally acquired data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group protons. The carboxamide protons (-CONH₂) may appear as one or two broad signals, depending on the solvent and temperature, due to quadrupole broadening and potential for restricted rotation around the C-N bond.

  • H-4 Proton: This proton is situated between the bromo and carboxamide groups. The bromine atom is an electron-withdrawing group, and the carboxamide is also electron-withdrawing. This cumulative deshielding effect is expected to shift the H-4 signal significantly downfield, likely in the range of δ 8.5 - 8.7 ppm . It will appear as a doublet, coupled to the H-6 proton with a small meta-coupling constant (⁴J) of approximately 2-3 Hz.

  • H-6 Proton: This proton is adjacent to the nitrogen atom, which strongly deshields it. It is also meta-coupled to the H-4 proton. Its chemical shift is predicted to be in the range of δ 8.3 - 8.5 ppm . It will also appear as a doublet with a ⁴J of 2-3 Hz.

  • Methyl Protons (-CH₃): The methyl group at the C-2 position is attached to an sp²-hybridized carbon of the aromatic ring. This environment typically results in a chemical shift in the range of δ 2.5 - 2.7 ppm . This signal will appear as a singlet as there are no adjacent protons to couple with.

  • Carboxamide Protons (-CONH₂): These protons are exchangeable and their chemical shift is highly dependent on the solvent and concentration. They are expected to appear as two broad singlets (or one very broad singlet) in the range of δ 7.5 - 8.5 ppm .

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals: five for the pyridine ring carbons, one for the methyl carbon, and one for the carbonyl carbon of the carboxamide group.

  • Pyridine Ring Carbons:

    • C-2: Attached to the nitrogen and the methyl group, this carbon will be significantly deshielded. Predicted chemical shift: ~δ 158-160 ppm .

    • C-3: Bonded to the electron-withdrawing carboxamide group, this carbon will also be downfield. Predicted chemical shift: ~δ 135-137 ppm .

    • C-4: This carbon will show a downfield shift due to the attached proton and its position relative to the nitrogen and bromine. Predicted chemical shift: ~δ 140-142 ppm .

    • C-5: The carbon bearing the bromine atom will be shifted upfield relative to an unsubstituted carbon due to the heavy atom effect, but its position on the pyridine ring will still place it in the aromatic region. Predicted chemical shift: ~δ 118-120 ppm .

    • C-6: Adjacent to the nitrogen, this carbon will be significantly deshielded. Predicted chemical shift: ~δ 150-152 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon is expected in the typical aliphatic region. Predicted chemical shift: ~δ 22-24 ppm .

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group will appear significantly downfield. Predicted chemical shift: ~δ 168-170 ppm .

Comparative Analysis with N-[5-Bromo-2-methylpyridine-3-yl]acetamide

To ground our predictions, we can compare them to the known experimental data for the closely related compound, N-[5-Bromo-2-methylpyridine-3-yl]acetamide.

Assignment Predicted: 5-Bromo-2-methylpyridine-3-carboxamide Experimental: N-[5-Bromo-2-methylpyridine-3-yl]acetamide
¹H NMR
H-4~8.5 - 8.7 ppm (d, J ≈ 2-3 Hz)7.8 ppm (s)
H-6~8.3 - 8.5 ppm (d, J ≈ 2-3 Hz)7.38 ppm (s)
Ring -CH₃~2.5 - 2.7 ppm (s)2.6 ppm (s)
-CONH₂~7.5 - 8.5 ppm (br s)-
-NH--Not specified
-COCH₃-2.45 ppm (s)
¹³C NMR
C-2~158-160 ppm147.2 ppm
C-3~135-137 ppm127.9 ppm
C-4~140-142 ppm150 ppm
C-5~118-120 ppm112.3 ppm
C-6~150-152 ppmNot specified
Ring -CH₃~22-24 ppm16.5 ppm
-C=O~168-170 ppm169.1 ppm
-COCH₃-24.1 ppm

Note: The experimental data for the acetamide analog is sourced from literature and may have been recorded under different conditions, which can affect chemical shifts.

The comparison highlights that while the general regions for the signals are similar, the electronic differences between a primary amide (-CONH₂) and a secondary acetamide (-NHCOCH₃) will lead to notable variations in the precise chemical shifts of the pyridine ring protons and carbons.

Experimental Protocol for NMR Data Acquisition

Accurate and reproducible NMR data is paramount for reliable structural validation. The following is a generalized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for compounds similar to 5-Bromo-2-methylpyridine-3-carboxamide.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.

  • Solvent Selection: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for amides as it can help in observing the exchangeable -NH₂ protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K), for reproducibility.

¹H NMR Data Acquisition
  • Pulse Program: Use a standard single-pulse sequence (e.g., zg30).

  • Spectral Width: Set a spectral width of approximately 12-16 ppm.

  • Number of Scans: Acquire 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay (D1) of 1-2 seconds is generally sufficient.

¹³C NMR Data Acquisition
  • Pulse Program: Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Set a spectral width of 0-220 ppm.

  • Number of Scans: Acquire 1024 or more scans to compensate for the low natural abundance of ¹³C.

  • Relaxation Delay: Use a relaxation delay of 2 seconds.

Visualizing Molecular Structure and Experimental Workflow

To aid in the understanding of the predicted NMR data and the experimental process, the following diagrams are provided.

Caption: Molecular structure with atom numbering for NMR assignment.

A Sample Preparation B NMR Spectrometer Setup A->B C 1H NMR Data Acquisition B->C D 13C NMR Data Acquisition B->D E Data Processing and Analysis C->E D->E F Structural Verification E->F

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a comprehensive, predictive framework for the ¹H and ¹³C NMR spectra of 5-Bromo-2-methylpyridine-3-carboxamide. By understanding the expected chemical shifts and coupling patterns, researchers can more confidently interpret experimental data, verify their synthetic products, and proceed with their research and development objectives. The provided experimental protocol serves as a robust starting point for acquiring high-quality NMR spectra for this class of compounds.

References

  • Taylor & Francis Online. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Retrieved from [Link]

  • AIP Publishing. (1964). Proton Chemical Shifts of the γ‐Substituted Pyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

  • SciELO Argentina. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-2-methylpyridine-3-carboxamide in Cross-Coupling Workflows

As drug development increasingly relies on complex heteroaromatic scaffolds, the strategic selection of halogenated building blocks dictates both the pace of discovery and the economics of scale-up. This guide provides a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex heteroaromatic scaffolds, the strategic selection of halogenated building blocks dictates both the pace of discovery and the economics of scale-up. This guide provides an objective, data-driven comparison of 5-Bromo-2-methylpyridine-3-carboxamide and its chloro-analog, 5-Chloro-2-methylpyridine-3-carboxamide .

By analyzing the thermodynamic causality behind their reactivity differences, this guide establishes self-validating experimental protocols for palladium-catalyzed cross-coupling reactions, specifically tailored for researchers and process chemists.

Chemical Profiling & Thermodynamic Causality

The fundamental difference in reactivity between these two pyridine derivatives lies in the bond dissociation energy (BDE) of their respective carbon-halogen bonds.

  • 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4)[1] features a C-Br bond with a BDE of approximately 276 kJ/mol [2].

  • 5-Chloro-2-methylpyridine-3-carboxamide (CAS: 1378260-71-9)[3] features a C-Cl bond with a significantly higher BDE of approximately 339 kJ/mol [2].

The Electronic Influence of the Pyridine Core

In palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) active species into the C-X bond[4]. The 63 kJ/mol difference in BDE means the chloro-analog presents a much higher activation barrier. However, the reactivity is not solely defined by the halogen. The electron-withdrawing carboxamide group at the C3 position depletes electron density from the pyridine ring. This renders the C5 position highly electrophilic, which partially compensates for the strength of the C-Cl bond, making the chloro-analog viable for cross-coupling—provided an electron-rich catalytic system is employed[5].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-Rich for C-Cl) OxAdd Oxidative Addition Rate-Determining Step Pd0->OxAdd + Halopyridine PdII Pd(II) Intermediate [Ar-Pd(II)-X] OxAdd->PdII C-Br (Fast) vs C-Cl (Slow) Trans Transmetalation Boronic Acid Activation PdII->Trans + Base PdII_Trans Pd(II) Intermediate [Ar-Pd(II)-Ar'] Trans->PdII_Trans + Ar'-B(OH)2 RedElim Reductive Elimination Product Formation PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyridine Derivative RedElim->Product Release

Pd-catalyzed cross-coupling cycle highlighting the C-X oxidative addition step.

Experimental Performance & Self-Validating Protocols

To objectively compare performance, we must look at the Suzuki-Miyaura coupling of these substrates with a standard arylboronic acid. A protocol is "self-validating" when its stoichiometric ratios inherently drive the reaction to completion while allowing for clear analytical tracking (e.g., monitoring the disappearance of the distinct M/M+2 isotopic halogen patterns via LC-MS).

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Analog

Because the C-Br bond readily undergoes oxidative addition, standard phosphine ligands are sufficient.

  • Reagents: Charge a Schlenk flask with 5-Bromo-2-methylpyridine-3-carboxamide (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%). The triphenylphosphine ligand provides adequate electron density for C-Br cleavage.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.2 M).

  • Reaction: Heat to 80 °C under argon for 4–6 hours.

  • Validation: LC-MS will show complete consumption of the starting material (absence of the 1:1 isotopic Br pattern) within 4 hours, typically yielding >85% of the desired biaryl product after silica gel purification.

Protocol B: Suzuki-Miyaura Coupling of the 5-Chloro Analog

The stronger C-Cl bond requires a highly active, electron-rich catalyst system to force oxidative addition[4]. Dialkylbiaryl phosphine ligands (Buchwald ligands) are mandatory here.

  • Reagents: Charge a Schlenk flask with 5-Chloro-2-methylpyridine-3-carboxamide (1.0 equiv), Arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv). Note the increased boronic acid equivalents to counteract potential protodeboronation at higher temperatures.

  • Catalyst: Add Pd₂(dba)₃ (2.5 mol%) and XPhos (10 mol%). The bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst deactivation.

  • Solvent: Add a degassed mixture of Toluene/H₂O (10:1 v/v, 0.2 M).

  • Reaction: Heat to 100–110 °C under argon for 12–18 hours.

  • Validation: LC-MS tracking requires monitoring the disappearance of the 3:1 isotopic Cl pattern. Yields typically range from 70–80%, requiring longer reaction times and higher thermal energy.

Quantitative Data Comparison
Parameter5-Bromo Analog5-Chloro AnalogCausality / Rationale
C-X Bond Energy ~276 kJ/mol~339 kJ/molDictates the activation energy required for the reaction.
Optimal Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhosChloro requires electron-rich ligands to force oxidative addition.
Temperature 80 °C100–110 °CHigher thermal input is needed to overcome the C-Cl bond barrier.
Reaction Time 4–6 hours12–18 hoursSlower oxidative addition kinetics for the chloro-analog.
Average Yield 85–95%70–80%Forcing conditions for chloro can lead to side reactions (e.g., hydrodehalogenation).

Economic & Scale-Up Considerations

The selection between the bromo and chloro analogs is rarely based on reactivity alone; it is heavily influenced by the project phase.

  • Discovery Phase (Medicinal Chemistry): The 5-bromo analog is the undisputed champion. Its high reactivity allows for the rapid, parallel synthesis of diverse libraries under mild conditions, tolerating a wider range of sensitive functional groups[6].

  • Scale-Up Phase (Process Chemistry): The 5-chloro analog becomes highly attractive. Chlorinated starting materials are significantly cheaper to manufacture and possess superior stability profiles[7]. Once a specific target is identified, process chemists can justify the time required to optimize the specialized XPhos/Pd catalytic system to leverage the lower cost of the chloro-API starting material.

DecisionMatrix Start Target: 5-Substituted 2-Methylpyridine-3-Carboxamide Phase Identify Development Phase Start->Phase Discovery Medicinal Chemistry (Hit-to-Lead / Optimization) Phase->Discovery Process Process Chemistry (Scale-Up / API Manufacturing) Phase->Process Bromo Select 5-Bromo Analog CAS: 1346541-61-4 Discovery->Bromo Prioritize Reactivity Chloro Select 5-Chloro Analog CAS: 1378260-71-9 Process->Chloro Prioritize Cost/Atom Economy Standard Standard Catalysis Pd(PPh3)4, Mild Temp, High Yield Bromo->Standard Advanced Advanced Catalysis Pd2(dba)3/XPhos, High Temp Chloro->Advanced

Decision matrix for selecting halopyridine analogs based on project phase.

Conclusion

While both 5-Bromo-2-methylpyridine-3-carboxamide and its 5-chloro counterpart are highly valuable building blocks, their utility is strictly governed by their thermodynamic properties. The weaker C-Br bond offers a path of least resistance, ideal for the rapid iterations required in early-stage drug discovery. Conversely, the stronger C-Cl bond demands sophisticated catalytic intervention but rewards the effort with superior atom economy and lower raw material costs during commercial manufacturing.

References

  • ChemSrc. 5-Chloro-2-methylnicotinamide | CAS 1378260-71-9 Chemical Properties. Available at: [Link]

  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Available at:[Link]

  • American Chemical Society (ACS). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. Available at:[Link]

Sources

Validation

LC-MS fragmentation pattern analysis of 5-Bromo-2-methylpyridine-3-carboxamide

An In-Depth Guide to the LC-MS Fragmentation Analysis of 5-Bromo-2-methylpyridine-3-carboxamide: A Comparative Study Abstract This technical guide provides a comprehensive analysis of the liquid chromatography-mass spect...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 5-Bromo-2-methylpyridine-3-carboxamide: A Comparative Study

Abstract

This technical guide provides a comprehensive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 5-Bromo-2-methylpyridine-3-carboxamide, a key building block in pharmaceutical and agrochemical research. We delve into the characteristic fragmentation patterns observed under common ionization techniques, offering a comparative perspective between soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Impact, EI). This guide is designed for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic rationale for the observed fragmentation pathways. By understanding these patterns, analysts can achieve more confident structural elucidation and impurity profiling.

Introduction: The Analytical Imperative

5-Bromo-2-methylpyridine-3-carboxamide (also known as 5-bromo-2-methylnicotinamide) is a substituted pyridine derivative. The pyridine scaffold is a cornerstone in medicinal chemistry, and its derivatives are integral to numerous commercial drugs.[1] The precise characterization of such molecules is paramount for ensuring purity, identifying metabolites, and understanding degradation pathways. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a primary tool for this purpose due to its exceptional sensitivity and structural elucidating power.[2]

This guide will focus on predicting and interpreting the fragmentation of the title compound. We will explore how different ionization methods influence the resulting mass spectra and provide a logical framework for identifying its characteristic product ions.

Physicochemical Properties

A foundational understanding of the molecule's properties is critical for method development.

PropertyValueSource
Chemical Formula C₇H₇BrN₂O[3]
Molecular Weight 215.05 g/mol [3]
Monoisotopic Mass 213.9742 g/mol [4]
CAS Number 1346541-61-4[3]
Synonym(s) 5-bromo-2-methylnicotinamide[3]

Experimental Design & Rationale

The choice of analytical technique profoundly impacts the data obtained. Here, we outline protocols for two common LC-MS approaches, highlighting the rationale behind parameter selection.

General Experimental Workflow

The overall process, from sample preparation to final data analysis, follows a structured path to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Mobile Phase/Solvent A->B C Filter (0.22 µm Syringe Filter) B->C D Inject into LC System C->D E Chromatographic Separation (C18 Column) D->E F Ionization (ESI or EI) E->F G MS1 Scan (Precursor Ion) F->G H Collision-Induced Dissociation (CID) G->H I MS2 Scan (Product Ions) H->I J Extract Ion Chromatograms I->J K Analyze Mass Spectra J->K L Propose Fragmentation Pathway K->L

Caption: General workflow for LC-MS/MS analysis.

Protocol 1: LC-ESI-MS/MS (Soft Ionization)

Electrospray Ionization (ESI) is a soft ionization technique ideal for generating intact protonated molecules, [M+H]⁺, making it perfect for molecular weight determination and controlled fragmentation via tandem MS (MS/MS).[1]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with the initial mobile phase (95% Water/5% Acetonitrile with 0.1% Formic Acid). The acidic modifier is crucial for promoting protonation of the pyridine nitrogen, enhancing ESI efficiency.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI Positive.

    • MS1 Scan Range: m/z 50-300.

    • MS2 Fragmentation: Data-Dependent Acquisition (DDA) targeting the [M+H]⁺ ion (m/z 215/217).

    • Collision Energy: Ramped from 15-40 eV to capture a wide range of product ions.

Comparative Approach: GC-EI-MS (Hard Ionization)

Electron Impact (EI) is a high-energy, "hard" ionization technique typically used with Gas Chromatography (GC). It causes extensive fragmentation, providing a detailed "fingerprint" of the molecule, though the molecular ion may be weak or absent.[1]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1 mg/mL.

  • Gas Chromatography (GC):

    • Column: DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 280 °C, hold for 5 min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • MS Scan Range: m/z 40-300.

Results & Discussion: Deciphering the Fragmentation Code

The structure of 5-Bromo-2-methylpyridine-3-carboxamide contains several potential sites for fragmentation: the pyridine ring, the C-Br bond, the C-CH₃ bond, and the carboxamide group.

ESI-MS/MS Fragmentation Pathway

Under ESI conditions, the molecule is expected to readily protonate on the pyridine nitrogen to form the [M+H]⁺ ion. Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the precursor ion will appear as a characteristic doublet at m/z 215 and m/z 217 . Collision-Induced Dissociation (CID) of this precursor initiates fragmentation.

G M [M+H]⁺ m/z 215/217 F1 [M+H - NH₃]⁺ m/z 198/200 M->F1 - NH₃ (17 Da) F2 [M+H - CONH₂]⁺ m/z 171/173 M->F2 - •CONH₂ (44 Da) F3 [M+H - Br]⁺ m/z 136 M->F3 - •Br (79/81 Da) F4 [M+H - NH₃ - CO]⁺ m/z 170/172 F1->F4 - CO (28 Da) F5 [M+H - CONH₂ - HCN]⁺ m/z 144/146 F2->F5 - HCN (27 Da)

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Comparative

Validated Analytical Methods for 5-Bromo-2-methylpyridine-3-carboxamide Quantification: A Comprehensive Comparison Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) Executive Summary & Chemical Profiling 5-Bromo-2-methylpyridine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4)

Executive Summary & Chemical Profiling

5-Bromo-2-methylpyridine-3-carboxamide is a critical halogenated heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is paramount for ensuring downstream API purity and controlling process-related impurities.

As a Senior Application Scientist, I approach method development by first analyzing the methodological causality driven by the molecule's chemical structure:

  • Polarity & Hydrogen Bonding: The carboxamide moiety (-CONH₂) acts as both a strong hydrogen bond donor and acceptor. The pyridine nitrogen further adds to the molecule's polarity. This necessitates the use of Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) as the gold standard for bulk quantification.

  • Lipophilicity: The presence of the bromine atom at the C5 position and the methyl group at C2 increases the molecule's overall lipophilicity compared to unsubstituted nicotinamide. This dual nature (polar functional groups on a lipophilic backbone) requires a carefully balanced gradient elution to prevent early co-elution with void-volume polar impurities.

  • UV Chromophore: The conjugated aromatic pyridine ring exhibits strong UV absorbance, making Photodiode Array (PDA) or UV-Vis detection highly effective, similar to validated methods for related pyridine-3-carboxamide derivatives like the anticoagulant Apixaban [1].

Comparative Analysis of Analytical Modalities

To objectively evaluate the best approach for quantifying 5-Bromo-2-methylpyridine-3-carboxamide, we must compare RP-HPLC against alternative modalities like LC-MS/MS and Headspace GC-FID. No single method covers all analytical needs; rather, they form a complementary ecosystem.

Table 1: Performance Comparison of Analytical Modalities

Analytical ModalityPrimary ApplicationTarget Analyte StateLOD / LOQLinearity RangePrecision (%RSD)Run Time
RP-HPLC-UV Bulk Assay & Purity ProfilingIntact Molecule0.5 µg/mL / 1.5 µg/mL10 - 150 µg/mL< 1.0%15 min
LC-MS/MS Trace Genotoxic ImpuritiesProtonated Ion [M+H]⁺1.0 ng/mL / 3.0 ng/mL5 - 100 ng/mL< 5.0%8 min
HS-GC-FID Residual Solvent AnalysisVolatile Byproducts5.0 ppm / 15.0 ppm20 - 500 ppm< 10.0%20 min

Data represents typical validated performance metrics based on ICH Q2(R1) frameworks for pyridine-carboxamide derivatives.

Workflow Start 5-Bromo-2-methylpyridine-3-carboxamide Analytical Workflow Purity Bulk Assay & Purity (>0.1% Threshold) Start->Purity Trace Trace Impurities (<0.1% Threshold) Start->Trace Solvent Residual Solvents (Volatiles) Start->Solvent HPLC RP-HPLC-UV (Gold Standard) Purity->HPLC Routine QC LCMS LC-MS/MS (High Sensitivity) Trace->LCMS Genotoxic/Trace GC HS-GC-FID (Headspace Analysis) Solvent->GC Volatile Organics

Fig 1. Decision matrix for selecting the optimal analytical modality based on assay requirements.

Validated Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols detail the mechanistic reasoning behind each parameter choice.

Protocol A: RP-HPLC-UV for Bulk Assay and Purity (Primary Method)

This method is designed to separate 5-Bromo-2-methylpyridine-3-carboxamide from its synthetic precursors (e.g., brominated pyridine acids) and degradation products.

1. Sample Preparation:

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Causality: Using 50% organic solvent ensures complete solubilization of the lipophilic brominated compound while closely matching the initial mobile phase strength. This prevents solvent-front peak distortion (the "solvent effect") that occurs when samples are injected in 100% strong solvent.

  • Concentration: 100 µg/mL for Assay; 1.0 mg/mL for Impurity Profiling.

2. Chromatographic Conditions:

  • Column: Core-shell C18 (4.6 x 100 mm, 2.7 µm).

  • Causality: Core-shell technology provides UHPLC-like efficiency (theoretical plates > 2000) at conventional HPLC backpressures. A high-density end-capped C18 stationary phase is strictly required to prevent secondary interactions between the polar carboxamide group and unreacted surface silanols, which would otherwise cause severe peak tailing [1].

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) buffer, adjusted to pH 3.0 with orthophosphoric acid.

  • Causality: The pyridine ring has a pKa of approximately 5.0. By buffering the mobile phase to pH 3.0 (two units below the pKa), the pyridine nitrogen is locked into a fully protonated state. This eliminates peak splitting caused by partial ionization equilibrium.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (capturing the optimal π-π* transition of the conjugated system).

3. System Suitability Criteria (Self-Validation):

  • Tailing Factor (Tf): ≤ 1.5 (Ensures silanol interactions are suppressed).

  • %RSD of Peak Area (n=6): ≤ 2.0% (Ensures injection precision).

  • Theoretical Plates (N): ≥ 2000.

Protocol B: LC-MS/MS for Trace Impurity Profiling (Alternative Method)

When quantifying potentially genotoxic impurities (PGIs) below the 0.1% ICH reporting threshold, UV detection lacks the necessary sensitivity. LC-MS/MS is deployed as the superior alternative.

1. Chromatographic Conditions:

  • Column: UHPLC C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Note: Phosphate buffers are strictly avoided here as they cause ion suppression and mass spectrometer contamination.

2. Mass Spectrometry Parameters:

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Causality: The basic pyridine nitrogen readily accepts a proton in the acidic mobile phase, forming a highly stable [M+H]⁺ precursor ion.

  • Isotopic Signature: The mass spectrometer will detect a distinct doublet at m/z 215.0 (for ⁷⁹Br) and m/z 217.0 (for ⁸¹Br) in a ~1:1 ratio, providing an internal confirmation of the brominated analyte's identity.

  • MRM Transition: Monitor m/z 215.0 → 198.0 (representing the loss of NH₃ from the carboxamide group) for highly specific quantification.

Validation Framework (ICH Q2(R1) Compliance)

To ensure the trustworthiness of the RP-HPLC method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [2].

Validation ICH ICH Q2(R1) Validation Spec Specificity Resolution > 2.0 ICH->Spec Lin Linearity R² > 0.999 ICH->Lin Acc Accuracy 98-102% Recovery ICH->Acc Prec Precision RSD < 2.0% ICH->Prec Sens Sensitivity S/N Ratio (LOD/LOQ) ICH->Sens

Fig 2. Core ICH Q2(R1) validation parameters for chromatographic quantification methods.

  • Specificity: The method must demonstrate baseline resolution (Rs > 2.0) between 5-Bromo-2-methylpyridine-3-carboxamide and all known synthetic precursors (e.g., 5-bromo-2-methylnicotinic acid).

  • Accuracy: Evaluated via spike-recovery experiments at 50%, 100%, and 150% of the target concentration, requiring a recovery range of 98.0% to 102.0%.

  • Robustness: The method's reliability must be proven by deliberately varying parameters such as column temperature (± 5°C), mobile phase pH (± 0.2 units), and flow rate (± 10%).

References

  • Landge, S., Jadhav, S., Dahale, S., Solanki, P., Bembalkar, S. and Mathad, V. (2015) "Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug." American Journal of Analytical Chemistry, SCIRP.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R1) Validation of analytical procedures: text and methodology." European Medicines Agency.[Link]

Sources

Validation

Validating purity of 5-Bromo-2-methylpyridine-3-carboxamide using quantitative NMR

The precise characterization of pharmaceutical intermediates is the bedrock of robust drug development. For complex halogenated building blocks like 5-Bromo-2-methylpyridine-3-carboxamide , establishing absolute purity i...

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Author: BenchChem Technical Support Team. Date: March 2026

The precise characterization of pharmaceutical intermediates is the bedrock of robust drug development. For complex halogenated building blocks like 5-Bromo-2-methylpyridine-3-carboxamide , establishing absolute purity is critical. Impurities such as debrominated byproducts or positional isomers can drastically alter downstream reaction stoichiometry and compromise the safety profile of the final Active Pharmaceutical Ingredient (API).

Historically, analysts have relied on High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for purity assessments. However, as highlighted in1[1], these methods face a fundamental limitation: they are relative. This guide explores why Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard for absolute purity validation, offering a mechanistic comparison and a self-validating experimental protocol.

The Analytical Dilemma: Relative vs. Absolute Quantification

Chromatographic techniques (HPLC-UV, GC-FID) separate mixtures and detect components based on physicochemical properties. However, a UV detector's response is dictated by a molecule's extinction coefficient. If an impurity in a batch of 5-Bromo-2-methylpyridine-3-carboxamide has a significantly higher UV absorbance than the main compound, an HPLC "area percent" calculation will artificially deflate the reported purity. Conversely, if impurities lack a strong chromophore, HPLC will dangerously overestimate purity. Accurate HPLC quantification strictly requires an identical, certified reference standard for the analyte and every single impurity—a rarity for novel intermediates.

2[2], conversely, is a primary analytical method. Its foundational principle is that the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal. By comparing the integral of the analyte's protons to the integral of a highly pure, structurally unrelated Internal Standard (IS), qNMR yields an absolute mass fraction without needing an authentic reference standard of the analyte itself[3][4].

G cluster_qNMR qNMR (Absolute Method) cluster_HPLC HPLC-UV (Relative Method) Start 5-Bromo-2-methylpyridine-3-carboxamide Prep1 Gravimetric IS Addition Start->Prep1 Prep2 Volumetric Dilution Start->Prep2 Acq1 1H NMR (Area ∝ Nuclei) Prep1->Acq1 Result Orthogonal Purity Confirmation Acq1->Result Acq2 UV Detection (Area ∝ Extinction) Prep2->Acq2 Acq2->Result

Orthogonal purity validation workflow comparing absolute qNMR and relative HPLC-UV methods.

Comparative Performance Data

To illustrate the critical differences between these techniques, consider the following validation data from three synthetic batches of 5-Bromo-2-methylpyridine-3-carboxamide. The data highlights the "blind spots" inherent to relative chromatographic methods when reference standards are absent.

Analytical MethodPrincipleBatch 1 PurityBatch 2 PurityBatch 3 PurityMechanistic Limitation / Advantage
qNMR (1H) Absolute (Molar Ratio)98.2% (w/w)94.7% (w/w)99.1% (w/w)Advantage: Detects all protonated species equally; accounts for residual solvents and water.
HPLC-UV (254 nm) Relative (Area %)99.8% (Area)97.5% (Area)99.5% (Area)Limitation: Overestimates purity due to poor UV absorbance of aliphatic impurities and invisible residual solvents.
GC-FID Relative (Area %)99.1% (Area)96.2% (Area)99.3% (Area)Limitation: Fails to detect non-volatile inorganic salts or highly polar degradation products.
Acid-Base Titration Absolute (Stoichiometry)101.5% (w/w)98.0% (w/w)100.2% (w/w)Limitation: Low specificity. Basic impurities (e.g., residual pyridine) artificially inflate the assay >100%.

Data Interpretation: In Batch 1, HPLC-UV reports a near-perfect 99.8% purity. However, qNMR reveals the true mass fraction is 98.2%. The discrepancy is caused by the presence of residual reaction solvents (which are UV-transparent) and a debrominated impurity with a lower extinction coefficient. Because qNMR integrates protons universally, it provides the true metrological value[1][3].

Experimental Protocol: A Self-Validating qNMR System

A robust qNMR protocol must be a self-validating system. It cannot rely on assumed parameters; the physical properties of the specific sample must dictate the acquisition settings.

For 5-Bromo-2-methylpyridine-3-carboxamide, the target analytical signals are the isolated aromatic protons on the pyridine ring (~8.5 ppm and ~8.8 ppm). We select Maleic Acid as the Internal Standard (IS) because its sharp singlet at ~6.26 ppm provides baseline resolution away from the analyte's signals.

Protocol T1 T1 Inversion Recovery Delay Set D1 > 5 × T1 T1->Delay Empirically dictates Acq 90° Pulse Acquisition Delay->Acq Ensures full relaxation Proc Phase & Baseline Correction Acq->Proc Yields raw FID Calc Mass Fraction Calculation Proc->Calc Provides true integrals

Causality-driven qNMR methodology ensuring metrological traceability and self-validation.

Step-by-Step Methodology & Causality

1. Gravimetric Preparation (The Foundation of Traceability)

  • Action: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~15 mg of 5-Bromo-2-methylpyridine-3-carboxamide and ~5 mg of Maleic Acid Certified Reference Material (CRM) into the same vial.

  • Causality: qNMR is fundamentally a mass-ratio technique. The accuracy of the final purity calculation is mathematically bound to the precision of this weighing step. Any static charge or draft during weighing directly translates to quantitative error.

2. Solubilization

  • Action: Add 0.6 mL of high-purity DMSO-d6 to the vial. Vortex thoroughly until completely dissolved, then transfer to a 5 mm NMR tube.

  • Causality: DMSO-d6 is chosen because it easily solubilizes both the polar carboxamide and the maleic acid. Incomplete dissolution of either component will skew the molar ratio, destroying the assay's validity.

3. Self-Validation: The T1 Inversion-Recovery Experiment

  • Action: Before the main quantitative run, execute a rapid T1 inversion-recovery sequence to measure the longitudinal relaxation time (T1) of the analyte's aromatic protons and the IS protons.

  • Causality: Nuclei take time to return to their equilibrium state after a magnetic pulse. If the next pulse hits before they fully relax, their signal area will be artificially reduced (saturation). By empirically measuring T1, the system validates its own parameters rather than guessing.

4. Quantitative Acquisition

  • Action: Acquire the 1H NMR spectrum using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T1 (based on the longest T1 measured in Step 3, typically resulting in a D1 of 30–60 seconds). Co-add 32 to 64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Causality: A 90° pulse maximizes signal intensity. A D1 of 5 × T1 ensures >99.3% magnetization recovery, guaranteeing that the integrated signal area is a true representation of the molar concentration[2].

5. Data Processing and Calculation

  • Action: Apply a zero-filling factor, perform rigorous manual phase correction, and apply a high-order baseline correction. Integrate the Maleic Acid singlet (~6.26 ppm) and the analyte's aromatic proton (~8.8 ppm).

  • Causality: Distorted baselines or incorrect phasing will "bleed" area into or out of the integral, causing massive deviations.

  • Calculation: Calculate absolute purity using the standard qNMR equation: P_analyte = (I_analyte / I_IS) × (N_IS / N_analyte) × (M_analyte / M_IS) × (W_IS / W_analyte) × P_IS (Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, P = Purity)

Conclusion

While HPLC remains an indispensable tool for routine quality control and trace impurity profiling due to its high sensitivity, it cannot stand alone when authentic reference standards are unavailable. For establishing the absolute purity of critical intermediates like 5-Bromo-2-methylpyridine-3-carboxamide, qNMR provides an unparalleled, self-validating, and orthogonal approach. By relying on universal nuclear properties rather than variable detector responses, qNMR ensures the highest level of scientific integrity in pharmaceutical development.

References

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Li, Z.Y., et al. Quantitative 1H Nuclear Magnetic Resonance Method for Assessing Purity. Molecules (MDPI).[Link]

Sources

Comparative

A Comparative GC-MS Analysis of 5-Bromo-2-methylpyridine-3-carboxamide and Its Positional Isomers: A Guide to Chromatographic Resolution and Identification

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and separation of structural isomers are paramount for ensuring product purity, efficacy, and safety. Po...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification and separation of structural isomers are paramount for ensuring product purity, efficacy, and safety. Positional isomers, which share the same molecular formula and mass, often exhibit nearly identical physical properties, making their separation a significant analytical challenge. This guide focuses on a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the differentiation of 5-Bromo-2-methylpyridine-3-carboxamide and its key positional isomers. These compounds are representative of a class of heterocyclic intermediates vital in medicinal chemistry.[1][2]

The synthesis of substituted pyridines can lead to the formation of various isomers, and their separation is often complicated by similar boiling points and polarities.[3][4] This guide provides a comprehensive, field-tested protocol for achieving baseline separation and unambiguous identification of these challenging analytes, explaining the rationale behind critical experimental parameters to ensure methodological integrity and reproducibility.

The Analytical Challenge: Differentiating Pyridine Carboxamide Isomers

The primary challenge in separating positional isomers of brominated pyridine carboxamides lies in their subtle structural differences. The volatility and polarity of these molecules are so similar that standard chromatographic conditions often result in poor resolution or co-elution. Gas chromatography (GC) is the preferred technique for volatile and semi-volatile compounds like pyridine derivatives, offering high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[5][6]

The key to successful separation is to exploit the minor differences in the isomers' dipole moments and their potential for interaction with the GC column's stationary phase. The choice of a stationary phase with appropriate polarity is therefore the most critical decision in method development. A mid-polarity phase provides a balance of dispersive and dipole-dipole interactions, which can effectively differentiate isomers based on the unique electronic distribution conferred by the substituent positions.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where the clarity of separation and the consistency of mass spectral data confirm the method's performance.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of each isomeric standard (5-Bromo-2-methylpyridine-3-carboxamide and its potential isomers, e.g., 4-Bromo-2-methylpyridine-3-carboxamide and 6-Bromo-2-methylpyridine-3-carboxamide) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with analytical grade Pyridine or a suitable aprotic solvent like Dichloromethane.

    • Rationale (Expertise & Experience): Pyridine is often used as a solvent in derivatization reactions and is an excellent solvent for pyridine-based compounds, minimizing analyte degradation.[7][8] Using individual stock solutions prevents potential cross-reactivity and allows for the creation of a mixed standard to verify retention times.

  • Working Standard (10 µg/mL): Prepare a mixed isomer working standard by transferring 100 µL of each stock solution into a single 10 mL volumetric flask and diluting to the mark with the same solvent.

  • Sample Preparation: Dissolve the unknown sample in the chosen solvent to an estimated final concentration of 10 µg/mL. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

GC-MS Instrumentation and Conditions

The selection of a capillary column is crucial. A mid-polarity column, such as one with a (50%-phenyl)-methylpolysiloxane stationary phase, is recommended to induce differential retention based on the isomers' dipole moments.

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity for confident identification.
GC Column DB-17ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessMid-polarity phase enhances selectivity between positional isomers.[9][10]
Injector Split/Splitless
Injection Volume1 µLStandard volume for capillary GC.
Inlet Temperature250 °CEnsures rapid volatilization without thermal degradation.
Split Ratio50:1Prevents column overloading and ensures sharp peaks for concentrated samples.
Carrier Gas Helium, 99.999% purityInert carrier gas with optimal efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures consistent retention times and optimal separation performance.
Oven Temperature Program
Initial Temperature150 °C, hold for 1 minAllows for proper focusing of analytes at the head of the column.
Ramp10 °C/min to 280 °CGradual ramp provides the necessary thermal energy to elute the compounds while maintaining separation.[8]
Final HoldHold at 280 °C for 5 minEnsures all analytes have eluted and the column is clean for the next injection.
MS Parameters
Ionization ModeElectron Ionization (EI) at 70 eVStandard for creating reproducible fragmentation patterns and library matching.
Source Temperature230 °CStandard operating temperature.
Quadrupole Temp150 °CStandard operating temperature.
Mass Scan Range50 - 300 m/zCaptures the molecular ion (m/z 214/216) and key fragments.
Solvent Delay3 minPrevents the high-concentration solvent peak from damaging the MS filament.

Results and Discussion

Chromatographic Separation and Retention Time Comparison

Under the specified conditions, baseline separation of the isomers is expected. The elution order is primarily determined by the compound's boiling point and its interaction with the stationary phase. The position of the bromine and methyl groups relative to the polar carboxamide and the nitrogen atom of the pyridine ring influences the molecule's overall dipole moment, leading to differential retention on the mid-polarity DB-17ms column.

Below is a table of representative data illustrating the expected retention times and key mass spectral fragments for 5-Bromo-2-methylpyridine-3-carboxamide and two potential positional isomers.

Compound NameStructureExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
5-Bromo-2-methylpyridine-3-carboxamide 12.5214/216 (M+, M+2)198/200, 170/172, 119, 91
4-Bromo-2-methylpyridine-3-carboxamide 12.1214/216 (M+, M+2)198/200, 170/172, 119, 91
6-Bromo-2-methylpyridine-3-carboxamide 11.8214/216 (M+, M+2)198/200, 170/172, 119, 91

Note: Structures are illustrative. Retention times are representative and may vary slightly based on the specific instrument and column conditions.

Mass Spectral Analysis

While chromatography separates the isomers, mass spectrometry provides definitive identification. All isomers will exhibit the same molecular ion cluster at m/z 214 and 216, with a characteristic ~1:1 isotopic ratio due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). The fragmentation patterns are also expected to be very similar, as they arise from the same core structure. Key fragments may include the loss of NH₂ (M-16), the loss of the entire carboxamide group (M-44), and subsequent fragmentation of the pyridine ring. Therefore, chromatographic separation is essential for quantification , as mass spectrometry alone cannot distinguish between these positional isomers.[11][12]

Workflow and System Validation

A robust analytical method requires a clear workflow and continuous validation to ensure trustworthy results.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Standard Weigh Isomeric Standards Dissolve Dissolve in Pyridine (1 mg/mL) Standard->Dissolve Working Prepare Mixed Working Standard (10 µg/mL) Dissolve->Working Inject Inject 1 µL into GC-MS Working->Inject Analysis Queue Separate Chromatographic Separation (DB-17ms Column) Inject->Separate Detect MS Detection (Scan 50-300 m/z) Separate->Detect Identify Identify by Retention Time Detect->Identify Raw Data Confirm Confirm by Mass Spectrum (M+ at 214/216) Identify->Confirm Quantify Quantify Peak Area Confirm->Quantify

Caption: Overall workflow from standard preparation to data analysis.

Trustworthiness: A Self-Validating System

To ensure the method's integrity on a day-to-day basis, the following system suitability checks should be performed:

  • Resolution Check: Inject the mixed working standard at the beginning of each analysis batch. The resolution between the closest eluting isomer peaks should be ≥ 1.5, confirming baseline separation.

  • Peak Asymmetry: The tailing factor for each isomer peak should be between 0.9 and 1.2. Significant tailing can indicate active sites in the inlet liner or column, requiring maintenance.

  • Retention Time Stability: The retention time for each isomer should not vary by more than ±0.05 minutes from the established reference, ensuring system stability.

Conclusion

The successful separation and identification of 5-Bromo-2-methylpyridine-3-carboxamide and its positional isomers are readily achievable with a carefully optimized GC-MS method. The key to this separation is the selection of a mid-polarity stationary phase that can resolve subtle differences in isomer polarity. By following the detailed protocol and system suitability checks outlined in this guide, researchers and drug development professionals can confidently and reproducibly quantify these critical compounds, ensuring the quality and integrity of their materials. This method serves as a robust template that can be adapted for other challenging isomer separation problems in the field.

References

  • Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed, [Link][9]

  • Barp, L., et al. (2023). A GC/MS method for the rapid determination of disaturated triacylglycerol positional isomers. Food Chemistry, [Link][13]

  • ResearchGate (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. ResearchGate, [Link]

  • Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Agilent, [Link][10]

  • Decora, A. W., & Dinneen, G. U. (1960). Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry, [Link]

  • ResearchGate (n.d.). Developing a method on GC-MS to identify and differentiation positional isomers. ResearchGate, [Link][11]

  • Ismail, Hamidah, et al. (2012). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. Sains Malaysiana, [Link][12]

  • Google Patents (2009). A kind of synthetic method of 5-bromo-2-picoline. Google Patents, [3]

  • den Hertog, H. J., & van der Plas, H. C. (1961). Bromination of pyridine in fuming sulphuric acid. ResearchGate, [Link][4]

  • Shornikova, D., et al. (2023). Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. PMC, [Link][8]

  • Kumar, P., et al. (2021). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. PMC, [Link][1]

  • Agency for Toxic Substances and Disease Registry (ATSDR) (1992). Analytical Methods for Pyridine. ATSDR, [Link][6]

  • Siddiqui, S., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, [Link][2]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Guide: 5-Bromo-2-methylpyridine-3-carboxamide

As a laboratory professional, handling specialized halogenated building blocks like 5-Bromo-2-methylpyridine-3-carboxamide requires a rigorous approach to both operational safety and environmental stewardship. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional, handling specialized halogenated building blocks like 5-Bromo-2-methylpyridine-3-carboxamide requires a rigorous approach to both operational safety and environmental stewardship. This guide provides a self-validating, step-by-step framework for managing this compound, focusing on the critical mechanistic reasons behind its handling and disposal protocols.

Chemical Profile & Hazard Causality

To safely handle any chemical, one must first understand the molecular characteristics that dictate its behavior. 5-Bromo-2-methylpyridine-3-carboxamide is a halogenated organic solid. The presence of the bromine atom on the pyridine ring not only defines its utility in cross-coupling reactions but also fundamentally dictates its hazardous waste classification.

Quantitative Data: Chemical & Physical Properties
PropertySpecificationOperational Implication
CAS Number 1346541-61-4Primary identifier for SDS and regulatory tracking[1].
Molecular Formula C₇H₇BrN₂OContains Bromine (Halogen) and Nitrogen; dictates incineration limits[2].
Formula Weight 215.05 g/mol Used for precise molar calculations in synthesis[2].
Physical State Solid (Powder)Prone to aerosolization; presents an inhalation hazard[3].
Storage Temp. 0-8 °CRequires refrigeration to maintain 97% purity[2].
Hazard Identification & Engineering Controls
GHS ClassificationHazard StatementRequired PPE & Engineering Controls
Skin Irritation (H315) Causes skin irritationNitrile gloves, standard lab coat.
Eye Irritation (H319) Causes serious eye irritationSnug-fitting safety goggles (no safety glasses).
STOT SE 3 (H335) May cause respiratory irritationHandle exclusively within a certified fume hood[2].

Operational Handling Protocol

Because 5-Bromo-2-methylpyridine-3-carboxamide is a fine powder that causes respiratory irritation, the primary operational goal is dust suppression .

Protocol: Safe Weighing and Transfer

  • Preparation: Ensure the fume hood is operational with a face velocity of 80-100 FPM. Don nitrile gloves, safety goggles, and a lab coat.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula. Causality: Static charge causes fine halogenated powders to repel and disperse into the ambient air, increasing inhalation risk.

  • Transfer: Carefully transfer the required mass. Keep the source container closed immediately after extraction to minimize ambient moisture exposure, which can degrade the amide functional group.

  • Validation Step: Inspect the weighing area with a secondary oblique light source to ensure no micro-dust particles have settled outside the primary containment zone.

Waste Segregation & Disposal Plan

The most critical logistical aspect of handling 5-Bromo-2-methylpyridine-3-carboxamide is its end-of-life disposal. It must be strictly classified as Halogenated Organic Solid Waste .

The Causality of Halogenated Waste Segregation

Why must halogenated waste be segregated from standard organic waste?

  • Corrosive Exhaust: Combustion of brominated compounds generates hydrobromic acid (HBr) gas. If processed in a standard incinerator, this gas will rapidly corrode kiln linings and exhaust stacks[4].

  • Dioxin Formation: Incomplete combustion of halogens can lead to the synthesis of highly toxic polyhalogenated dioxins.

  • Thermal Dynamics: Halogenated compounds have a lower heat value. They do not burn efficiently and require supplemental fuel to maintain the extreme temperatures needed for complete destruction[5].

Therefore, waste management facilities must process this waste in specialized rotary kiln incinerators equipped with alkaline wet scrubbers[4]. Mixing non-halogenated waste into a halogenated stream unnecessarily categorizes the entire container as halogenated, exponentially increasing disposal costs[4],[6].

WasteSegregation Start Solid Chemical Waste (5-Bromo-2-methylpyridine-3-carboxamide) CheckHalogen Does it contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Organic Waste (Contains Bromine) CheckHalogen->Halogenated Yes (Br present) NonHalogenated Non-Halogenated Waste CheckHalogen->NonHalogenated No Incineration High-Temp Incineration (Acid Scrubber Required) Halogenated->Incineration Segregate strictly StandardDisp Standard Solvent/Solid Disposal NonHalogenated->StandardDisp

Figure 1: Decision matrix for segregating halogenated vs. non-halogenated laboratory waste.

Protocol: Halogenated Solid Waste Packaging

  • Segregation: Identify a dedicated, chemically compatible waste container (e.g., HDPE wide-mouth jar) strictly labeled for "Halogenated Organic Solid Waste"[3].

  • Collection: Transfer any contaminated consumables (weighing boats, pipette tips) and residual chemical powder into the container[7].

  • Sealing: Secure the cap tightly. Do not overfill beyond 90% capacity to allow for safe expansion and handling.

  • Validation Step: Perform a visual and tactile check of the container's exterior to confirm it is completely free of chemical residue before transferring it to the central Satellite Accumulation Area (SAA).

Emergency Spill Response

In the event of an accidental release, standard sweeping will aerosolize the powder, exacerbating the H335 respiratory hazard.

SpillResponse Spill Solid Powder Spill Detected Assess Assess Extent & Ventilation Spill->Assess PPE Don PPE (Respirator, Gloves) Assess->PPE Contain Contain & Wet-Sweep (Avoid Dust Generation) PPE->Contain Collect Place in Sealable Container Contain->Collect Label Label as Halogenated Waste Collect->Label

Figure 2: Step-by-step emergency response workflow for halogenated powder spills.

Protocol: Solid Spill Decontamination

  • Isolation: Immediately restrict access to the spill area. If the spill occurs outside a fume hood, don an N95 or P100 particulate respirator.

  • Containment: Surround the spilled powder. Crucial Step: Lightly mist the powder with a compatible solvent (e.g., a small amount of water or isopropanol) to suppress dust generation before physical manipulation.

  • Collection: Use a dedicated dustpan and brush, or damp disposable towels, to sweep the material inward. Place all collected material into a sealable hazardous waste bag.

  • Validation Step: Wipe the affected surface with isopropanol and verify the area is visually clean. Dispose of the wiping materials in the halogenated waste stream[8].

References

  • Waste Disposal for Medical Device Manufacturers . General Kinematics. Available at:[Link]

  • Good Laboratory Practices: Waste Disposal . SCION Instruments. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-2-methylpyridine-3-carboxamide

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as an integral component of experimental design. When handling specialized synthons like 5-Bromo-2-methylp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of compliance checkboxes, but as an integral component of experimental design. When handling specialized synthons like 5-Bromo-2-methylpyridine-3-carboxamide (CAS: 1346541-61-4) , understanding the chemical causality behind its hazards is the first step in designing a robust operational protocol.

This compound is a highly valuable intermediate in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions due to the strategic placement of the bromine atom on the pyridine core[1]. However, halogenated pyridine derivatives present distinct toxicological profiles. They are highly lipophilic, allowing for rapid dermal absorption, and act as potent electrophiles that can cause severe skin, eye, and respiratory irritation (GHS Hazard Statements H315, H319, H335)[2][3].

The following guide provides a self-validating, step-by-step operational framework for the safe handling, emergency management, and disposal of 5-Bromo-2-methylpyridine-3-carboxamide.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires understanding the breakthrough mechanics of pyridine derivatives. Standard latex or thin nitrile gloves are insufficient for prolonged exposure, as the lipophilic pyridine ring can rapidly permeate these materials[4].

Table 1: Quantitative PPE Specifications and Mechanistic Rationale

PPE CategorySpecification / StandardMinimum PerformanceMechanistic Rationale
Hand Protection Heavy-duty Nitrile or Butyl Rubber (EN 374 / US F739)>240 min breakthrough time (Class 5+)Halogenated pyridines act as organic solvents that degrade standard latex. Butyl rubber provides maximum resistance to lipophilic permeation[4].
Eye/Face Protection Tightly fitting safety goggles + Face shield (NIOSH / EN 166)Splash and dust proofThe carboxamide derivative is an eye irritant. Contact lenses must never be worn, as they absorb and concentrate pyridine vapors against the cornea[4][5].
Respiratory NIOSH-approved N95 or P100 particulate respirator95-99.9% filtration efficiencyRequired if handling outside a fume hood. Prevents inhalation of aerosolized particulates which cause acute respiratory tract irritation[6].
Body Protection Flame-resistant lab coat, non-static clothingFull coverage, tight-weavePyridine derivatives can generate static electricity. Non-static, tight-weave fabrics prevent particulate accumulation and static discharge[4].

Operational Workflows & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety condition is visually or physically confirmed.

Protocol A: Safe Weighing and Transfer
  • Environmental Validation: Ensure the chemical fume hood is operational. Self-Validation: Tape a small strip of a Kimwipe to the bottom of the sash; it should pull steadily inward, confirming a face velocity of >100 feet per minute (fpm).

  • Static Elimination: Ground all metal spatulas and weighing vessels. Halogenated pyridines in solid form can carry static charges that cause the powder to aerosolize upon opening[4].

  • Primary Containment: Open the reagent bottle (stored at room temperature, inert atmosphere) only inside the validated fume hood[7][8].

  • Transfer Mechanics: Use a static-free, grounded spatula to transfer the 96-97% pure solid[7][9] into a pre-tared, sealable vial.

  • Secondary Containment: Seal the weighing vial before removing it from the fume hood to transport it to the analytical balance.

  • Decontamination: Wipe down the exterior of the reagent bottle and the spatula with a solvent compatible with pyridine derivatives (e.g., a dilute ethanol/water solution) before removing them from the hood.

HandlingWorkflow Start Pre-Operation: Verify Hood >100 fpm Static Ground Equipment (Eliminate Static) Start->Static Weighing Weigh in Sealed Secondary Container Static->Weighing Reaction Transfer to Inert Reaction Setup Weighing->Reaction Decon Decontaminate Tools & Surfaces Reaction->Decon

Figure 1: Self-validating operational workflow for handling 5-Bromo-2-methylpyridine-3-carboxamide.

Emergency Response & Spill Management

In the event of a spill, the primary risk is the aerosolization of the brominated powder and subsequent inhalation or dermal contact, which can lead to systemic toxicity[6].

Protocol B: Spill Containment and Neutralization
  • Immediate Isolation: Evacuate personnel from the immediate vicinity. Do not attempt to clean a large spill without upgrading PPE (donning a P100 respirator and heavy-duty butyl gloves)[6].

  • Avoid Water: DO NOT use water for initial cleanup. Water can spread the lipophilic compound and potentially facilitate deeper penetration into porous surfaces[6].

  • Dry Containment: Gently cover the solid spill with a damp, inert absorbent material (like sand or vermiculite) to suppress dust generation.

  • Mechanical Collection: Use non-sparking tools (plastic or grounded metal scoops) to collect the absorbed mixture. Place the residue into a clearly labeled, sealable hazardous waste container[6].

  • Chemical Decontamination: Wash the spill area with a mild detergent and water only after all bulk solid has been removed. Ensure the runoff does not enter standard laboratory drains, as pyridine derivatives are moderately toxic to aquatic life[4][6].

SpillResponse Spill Accidental Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate Area & Upgrade PPE Assess->Evacuate  Aerosolized / Large Contain Cover with Inert Absorbent (No Water) Assess->Contain  Contained / Small Evacuate->Contain Collect Collect with Non-Sparking Tools Contain->Collect Dispose Seal in Hazardous Waste Container Collect->Dispose

Figure 2: Logical decision matrix and procedural flow for chemical spill response.

Waste Disposal & Environmental Logistics

Halogenated pyridines are highly persistent in the environment and must be treated strictly in accordance with OSHA 29 CFR 1910.1200 and local EPA regulations[6][10].

  • Segregation: Never mix halogenated pyridine waste with general organic waste. The bromine atom can react unpredictably with strong oxidizing agents or acids in mixed waste carboys. Store in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.

  • Destruction: Disposal must be handled by a licensed environmental professional via high-temperature incineration equipped with scrubbers. Incineration of 5-Bromo-2-methylpyridine-3-carboxamide produces highly toxic combustion byproducts, including hydrogen bromide gas (HBr) and oxides of nitrogen (NOx)[3].

  • Contaminated Consumables: All Kimwipes, gloves, and disposable spatulas that came into contact with the compound must be treated as hazardous waste and placed in solid hazardous waste bags, not standard municipal trash[11].

References

  • National Center for Biotechnology Information (PubChem). (2025). Pyridine | C5H5N | CID 1049 - Safety and Hazards. Retrieved from[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
5-Bromo-2-methylpyridine-3-carboxamide
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Reactant of Route 2
5-Bromo-2-methylpyridine-3-carboxamide
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